Tris(6-isocyanatohexyl)isocyanurate
描述
属性
IUPAC Name |
1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O6/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZQSKKNAGZQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
116038-88-1 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116038-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7027548 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light liquid; [3M MSDS] | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3779-63-3 | |
| Record name | Hexamethylene diisocyanate isocyanurate trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(6-isocyanatohexyl)isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,6-trioxotriazine-1,3,5(2H,4H,6H)-triyl)tris(hexamethylene) isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(6-ISOCYANATOHEXYL)ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE5PQE5835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Tris(6-isocyanatohexyl)isocyanurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of Tris(6-isocyanatohexyl)isocyanurate, a critical crosslinking and curing agent. This document outlines the underlying chemical principles, experimental protocols, and purification methodologies, presenting quantitative data in a clear and accessible format.
Introduction
This compound, the isocyanurate trimer of hexamethylene diisocyanate (HDI), is a polyfunctional aliphatic isocyanate. Its aliphatic nature confers excellent resistance to ultraviolet light and weathering, making it a valuable component in the synthesis of high-performance polyurethane coatings, adhesives, and elastomers.[1] Compared to its monomer, hexamethylene diisocyanate, the trimer exhibits significantly lower volatility and toxicity, enhancing safety during handling and processing. The synthesis of this compound is primarily achieved through the catalytic cyclotrimerization of HDI.
Synthesis of this compound
The core of the synthesis process is the cyclotrimerization of three molecules of hexamethylene diisocyanate (HDI) to form a stable six-membered isocyanurate ring. This reaction is facilitated by a catalyst and requires careful control of reaction conditions to maximize the yield of the desired trimer and minimize the formation of higher oligomers.
Reaction Pathway
The synthesis proceeds via a catalyzed cyclotrimerization reaction as depicted below.
References
In-Depth Technical Guide: Hexamethylene Diisocyanate Isocyanurate Trimer (CAS 3779-63-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, safety information, and analytical methodologies for Hexamethylene Diisocyanate Isocyanurate Trimer (HDI Trimer), identified by CAS number 3779-63-3. This document is intended to serve as a key resource for professionals working with this compound in research and development.
Core Physical and Chemical Data
Hexamethylene Diisocyanate Isocyanurate Trimer is a derivative of hexamethylene diisocyanate (HDI). Its structure, featuring a stable isocyanurate ring and multiple isocyanate functional groups, contributes to its utility in various industrial applications, particularly in the formulation of high-performance coatings, adhesives, and sealants due to its excellent resistance to chemicals, UV light, and weathering.[1]
Table 1: Physical and Chemical Properties of CAS 3779-63-3
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₆N₆O₆ | [1] |
| Molecular Weight | 504.58 g/mol | --- |
| Appearance | Clear, colorless to slightly yellow liquid or solid | [1] |
| NCO Content (theoretical) | 25% | --- |
| Viscosity @ 25°C | 1300-2200 mPa·s (for lower viscosity grades) | --- |
| Specific Gravity @ 25°C | 1.12 | --- |
| Flash Point (Setaflash) | 196°C (385°F) | --- |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Toxicological and Safety Information
HDI Trimer presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary routes of exposure are inhalation and skin contact.
Table 2: Summary of Toxicological and Safety Data for CAS 3779-63-3
| Hazard | Description | GHS Classification | Precautionary Statements |
| Acute Inhalation Toxicity | Harmful if inhaled, may cause respiratory irritation.[3][4][5] | Acute Tox. 4 (Inhalation), STOT SE 3 | P261, P271, P304+P340, P312 |
| Skin Sensitization | May cause an allergic skin reaction.[3][4][5] Hexamethylene diisocyanate is a potent skin sensitizer. | Skin Sens. 1 | P261, P272, P280, P302+P352, P333+P313 |
| Eye Irritation | May cause serious eye irritation.[2] | Eye Irrit. 2A | P280, P305+P351+P338 |
| Skin Irritation | Causes skin irritation.[2] | Skin Irrit. 2 | P280, P302+P352, P332+P313 |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[5] | Aquatic Chronic 3 | P273 |
Experimental Protocols
Determination of Isocyanate (NCO) Content by Titration
The determination of the free NCO content is crucial for quality control and for calculating the proper stoichiometry in polyurethane formulations. The most common method is back-titration involving the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine, followed by titration of the unreacted amine with a standard acid solution.[6][7][8]
Materials and Reagents:
-
Titrant: 0.5 mol/L or 1 mol/L Hydrochloric acid (HCl) standard solution[7][8]
-
Reagent: Di-n-butylamine - toluene (B28343) solution (e.g., 130 g of di-n-butylamine in 1 L of dehydrated toluene)[8]
-
Solvent: Dehydrated 2-propanol (isopropyl alcohol) or acetone[7][8]
-
Sample: Hexamethylene Diisocyanate Isocyanurate Trimer (CAS 3779-63-3)
-
Equipment:
-
Automatic titrator or manual titration setup with a burette
-
Glass and reference electrodes suitable for non-aqueous titration
-
250 mL Erlenmeyer flasks with stoppers
-
Volumetric pipette (25 mL)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the HDI Trimer sample into a 250 mL Erlenmeyer flask.[8]
-
Reaction with Amine: Using a volumetric pipette, add exactly 25 mL of the di-n-butylamine-toluene solution to the flask.[8]
-
Reaction Incubation: Stopper the flask and gently stir the mixture using a magnetic stirrer for 15 minutes at room temperature to ensure the complete reaction of the isocyanate groups with the amine.[8]
-
Dilution: Add 150 mL of 2-propanol to the flask to dissolve the resulting urea (B33335) and prepare the solution for titration.[8]
-
Titration: Immerse the electrode(s) into the solution and titrate with the standardized hydrochloric acid solution until the endpoint is reached. The endpoint can be determined potentiometrically.
-
Blank Determination: Perform a blank titration by following the same procedure (steps 2-5) but without adding the HDI Trimer sample. This is crucial to determine the initial amount of amine in the reagent.[8]
Calculation:
The NCO content (%) is calculated using the following formula:
Where:
-
V_blank = Volume of HCl solution used for the blank titration (mL)
-
V_sample = Volume of HCl solution used for the sample titration (mL)
-
N_HCl = Normality of the HCl standard solution (mol/L)
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the sample (g)
Mandatory Visualizations
Synthesis Workflow of Hexamethylene Diisocyanate Isocyanurate Trimer
The following diagram illustrates a general workflow for the synthesis of HDI Trimer, which involves the cyclotrimerization of hexamethylene diisocyanate (HDI) monomer.[9]
Caption: General synthesis workflow for Hexamethylene Diisocyanate Isocyanurate Trimer.
Experimental Workflow for NCO Content Determination
The diagram below outlines the key steps in the experimental procedure for determining the NCO content of HDI Trimer.
Caption: Experimental workflow for determining the NCO content of HDI Trimer.
References
- 1. CAS 3779-63-3: Hexamethylene diisocyanate isocyanurate tri… [cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. Tris(6-isocyanatohexyl)isocyanurate | C24H36N6O6 | CID 77411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. xylem.com [xylem.com]
- 8. hiranuma.com [hiranuma.com]
- 9. CN113683577A - Synthetic method of hexamethylene diisocyanate trimer - Google Patents [patents.google.com]
Health and safety considerations for Tris(6-isocyanatohexyl)isocyanurate
An In-depth Technical Guide on the Health and Safety Considerations for Tris(6-isocyanatohexyl)isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.
Introduction
This compound, commonly referred to as HDI trimer, is a polyisocyanate widely used in the production of polyurethane coatings, adhesives, and elastomers due to its excellent durability and resistance properties. Its chemical structure consists of an isocyanurate ring with three hexamethylene isocyanate arms. While its industrial applications are extensive, its reactive isocyanate groups pose significant health and safety concerns that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key toxicological data, outlining experimental protocols for its assessment, and exploring the potential signaling pathways involved in its toxicity.
Chemical Identification
| Identifier | Value |
| Chemical Name | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |
| Synonyms | HDI trimer, Hexamethylene diisocyanate isocyanurate trimer |
| CAS Number | 3779-63-3[1][2] |
| Molecular Formula | C24H36N6O6[1][2] |
| Molecular Weight | 504.58 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health concerns are related to its sensitizing and irritant properties.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.[3]
-
H332: Harmful if inhaled.[3]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.[3]
Signal Word: Danger
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
Toxicological Data
Quantitative toxicological data for this compound is summarized below. It is important to note that while data for the trimer is available, some toxicological assessments rely on data from the monomer, hexamethylene diisocyanate (HDI), or other isocyanates.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | [4] (for a similar compound, tris(2-hydroxyethyl) isocyanurate) |
| LD50 | Rabbit | Dermal | No data found | |
| LC50 | Human Keratinocytes | In vitro | 134 µM (in protein-rich media) | [5] |
| LC50 | Human Melanocytes | In vitro | 75 µM (in protein-rich media) | [5] |
| LC50 | Human Fibroblasts | In vitro | 77 µM (in protein-rich media) | [5] |
| LC50 | Rat | Inhalation | No definitive value found for the trimer. Studies on HDI homopolymers (isocyanurate and biuret (B89757) types) showed no mortality at concentrations up to 26.4 mg/m³ and 21.0 mg/m³ respectively in a 13-week study.[6] |
Sensitization
| Endpoint | Species | Result | Reference |
| Skin Sensitization | Guinea Pig | Sensitizer | [7][8] (based on studies with similar compounds and general isocyanate properties) |
| Respiratory Sensitization | Human | Known respiratory sensitizer | [9] (based on general isocyanate toxicology) |
Experimental Protocols
This section details the methodologies for key toxicological assessments of this compound, based on established OECD guidelines and standard in vitro practices.
Acute Inhalation Toxicity (OECD Guideline 403)
This protocol is designed to assess the toxicity of a substance upon inhalation over a short period.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione [cymitquimica.com]
- 3. This compound | C24H36N6O6 | CID 77411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Viability of cultured human skin cells treated with 1,6-hexamethylene diisocyanate monomer and its oligomer isocyanurate in different culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhalation toxicity of 1,6-hexamethylene diisocyanate homopolymers (HDI-IC and HDI-BT): results of subacute and subchronic repeated inhalation exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. rivm.nl [rivm.nl]
An In-depth Technical Guide to the Solubility of Tris(6-isocyanatohexyl)isocyanurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tris(6-isocyanatohexyl)isocyanurate, a key polyisocyanate crosslinking agent. Due to its reactive nature, understanding its solubility is critical for formulation development, reaction control, and application performance in fields ranging from coatings and adhesives to advanced biomaterials.
Core Compound: this compound
This compound, also commonly known as Hexamethylene Diisocyanate (HDI) Trimer, is a non-volatile polyisocyanate with an isocyanurate ring structure. This structure imparts high stability and functionality, making it a popular choice for producing light-stable and weather-resistant polyurethane materials. Its chemical structure is provided below.
Chemical Structure:
-
IUPAC Name: 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione[1]
-
CAS Number: 3779-63-3[1]
-
Molecular Formula: C₂₄H₃₆N₆O₆[1]
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on manufacturer technical data sheets and general principles of chemical compatibility, a qualitative solubility profile can be established. Isocyanates, including HDI trimer, are reactive with compounds containing active hydrogen, such as water and alcohols. Therefore, only "urethane-grade" solvents, which have very low water content (typically <0.05%), should be used for stable solutions.
The solubility of HDI trimer is primarily dictated by the polarity and chemical nature of the solvent.
Quantitative Solubility Data
While specific numerical values for solubility (e.g., in g/100 mL) are not readily found in public-domain literature, the following table summarizes the qualitative solubility of this compound in various classes of organic solvents. This information is critical for selecting appropriate solvents for formulation and reaction purposes.
| Solvent Class | Specific Solvents | Solubility | Reference |
| Esters | Ethyl acetate, Butyl acetate, Methoxypropylacetate (PMA) | Soluble | [2] |
| Ketones | Methyl ethyl ketone (MEK), Methyl isobutyl ketone (MIBK), Cyclohexanone | Soluble | [2] |
| Aromatic Hydrocarbons | Toluene, Xylene, Solvesso #100 | Soluble | [2] |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Methylcyclohexane, Mineral spirits | Insoluble | [2] |
Note: While soluble in the listed solvent classes, prolonged storage of solutions with a solid content below 40% may lead to turbidity and sedimentation[2]. It is always recommended to test the storage stability of any prepared solutions.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from the principles of the OECD Test Guideline 105 (Flask Method) for determining water solubility and incorporates safety and handling considerations for isocyanates.[2][3][4][5]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Urethane-grade organic solvent (low water content)
-
Thermostatically controlled shaker or magnetic stirrer with temperature probe
-
Analytical balance
-
Glass flasks with stoppers
-
Syringes and syringe filters (Teflon or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical method for quantification.
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add small, incremental amounts of the HDI trimer to a known volume of the solvent in a flask at the desired temperature.
-
After each addition, stir the mixture until the solid is fully dissolved.
-
Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring). This will help in determining the appropriate amount of solute to use in the main test.
-
-
Main Test (Flask Method):
-
Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in a stoppered flask.
-
Place the flask in a thermostatically controlled shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).
-
Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.
-
Once equilibrium is reached, allow the solution to stand undisturbed for a period to allow undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.
-
The analysis should be performed in triplicate.
-
-
Calculation:
-
Calculate the solubility of the this compound in the solvent at the test temperature, typically expressed in g/100 mL or mol/L.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Isocyanates are sensitizers; handle with extreme care.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of a compound in an organic solvent.
This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is strongly recommended to perform experimental verification of solubility and stability in the specific solvent systems being considered.
References
Unraveling the Thermal Stability of Tris(6-isocyanatohexyl)isocyanurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal degradation profile of Tris(6-isocyanatohexyl)isocyanurate, a key crosslinking agent. Understanding its thermal stability is paramount for its application in various fields, including the development of novel drug-delivery systems. This document synthesizes available data to present a clear picture of its decomposition behavior, supported by detailed experimental methodologies and visual representations of the degradation pathway.
Core Executive Summary
This compound, an isocyanurate trimer of hexamethylene diisocyanate (HDI), is recognized for its contribution to the enhanced thermal stability of polymeric materials. The core isocyanurate ring, a six-membered s-triazine structure, imparts significant heat resistance. Thermal degradation is generally understood to initiate with the dissociation of the isocyanurate linkage at elevated temperatures, followed by the decomposition of the resulting species. While specific quantitative data for the pure compound is limited, a multi-stage degradation process can be inferred from the analysis of related isocyanurate-containing polymers and general principles of isocyanate chemistry. The primary decomposition is expected to occur at temperatures exceeding 300°C.
Quantitative Thermal Analysis Data
The following table summarizes the key temperature points in the thermal degradation of this compound, compiled from available safety data sheets and studies on related materials. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.
| Thermal Event | Temperature (°C) | Data Source Context |
| Decomposition Onset | ~314 | A Safety Data Sheet for Hexamethylene diisocyanate isocyanurate trimer indicates a decomposition temperature of 314 °C at 4 hPa. However, the same document also notes a lack of definitive data, suggesting this should be considered an estimate. |
| 50% Weight Loss (T50%) | ~380.83 | This value is reported for a cured epoxy resin system modified with an HDI trimer. While not representing the pure compound, it provides an indication of its significant contribution to the thermal stability of the final material. |
| Isocyanurate Ring Decomposition | > 400 | Research on the thermal decomposition of various isocyanurates indicates that the stable s-triazine ring structure begins to break down at temperatures above 400°C, leading to the release of free isocyanate groups.[1] |
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is proposed to proceed through a multi-stage mechanism. The initial and critical stage involves the decomposition of the isocyanurate ring, followed by subsequent reactions of the liberated isocyanate species.
Caption: Proposed thermal degradation pathway of this compound.
Detailed Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key thermal analysis experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the weight loss of this compound as a function of temperature, identifying the onset and stages of decomposition.
Instrumentation: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
The evolved gases can be simultaneously analyzed by a connected MS or FTIR to identify the decomposition products at different temperature stages.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.
Instrumentation: A differential scanning calorimeter (DSC).
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 450°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
Record the heat flow as a function of temperature.
-
A second heating run may be performed after controlled cooling to observe any changes in the thermal behavior after the initial thermal history.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Discussion of Thermal Degradation Profile
The thermal degradation of this compound is characterized by the high stability of the central isocyanurate ring. The initial weight loss, likely occurring above 300°C, is attributed to the scission of this ring, which regenerates isocyanate functionalities, primarily in the form of hexamethylene diisocyanate (HDI) monomers and related oligomers.
The subsequent degradation at higher temperatures involves the decomposition of these aliphatic isocyanate species. This process can be complex, potentially involving a series of reactions including the formation of carbodiimides, ureas (if moisture is present), and ultimately leading to the evolution of smaller volatile molecules such as carbon dioxide, water, and various nitrogen-containing organic fragments. A stable char residue may also be formed at the end of the degradation process.
The two-stage degradation profile observed in similar MDI-based isocyanurate trimers, with activation energies around 200-260 kJ/mol, suggests that the degradation of the HDI-based trimer likely follows a similarly complex kinetic pathway.
Conclusion
This compound exhibits good thermal stability, a crucial property for its applications in high-performance materials. The primary degradation pathway involves the decomposition of the isocyanurate ring at temperatures generally exceeding 300-400°C. Further research employing techniques such as TGA-FTIR and Pyrolysis-GC-MS would be invaluable for a more precise elucidation of the decomposition products and a detailed kinetic analysis of the degradation process. The experimental protocols provided herein offer a standardized approach for such investigations.
References
Methodological & Application
Application Notes and Protocols for Tris(6-isocyanatohexyl)isocyanurate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate, an isocyanurate trimer of hexamethylene diisocyanate (HDI), is a widely utilized crosslinking agent in the synthesis of high-performance polyurethanes. Its trifunctional nature allows for the formation of a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polyurethane material. These application notes provide detailed protocols and data for the use of this compound in polyurethane synthesis, targeting applications in coatings, adhesives, elastomers, and biomedical devices.
Chemical and Physical Properties
This compound is a derivative of isocyanuric acid with a 6-isocyanatohexyl group at each of the 1-, 3-, and 5-positions.[1] It is also known by several synonyms, including HDI isocyanurate trimer and 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione.[2][3]
| Property | Value | Reference |
| Molecular Formula | C24H36N6O6 | [1] |
| Molecular Weight | 504.58 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [4] |
| NCO Content | Typically 21-23% | [5] |
| Viscosity | Varies, but low viscosity grades are available | [6] |
Reaction Mechanism
The fundamental reaction in polyurethane synthesis is the addition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol, forming a urethane (B1682113) linkage. When this compound is used as a crosslinker, its three isocyanate groups react with hydroxyl groups from the polyol and chain extender, creating a crosslinked polymer network.
Figure 1: General reaction scheme for polyurethane synthesis using this compound.
Experimental Protocols
Two primary methods are employed for the synthesis of polyurethanes: the one-shot process and the two-step (prepolymer) process. The choice of method depends on the desired properties of the final material and the specific reactants used.
Protocol 1: One-Shot Synthesis of a Crosslinked Polyurethane Elastomer
This protocol describes the synthesis of a polyurethane elastomer in a single step.
Materials:
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
This compound (HDI Trimer)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry toluene (B28343)
Procedure:
-
Drying of Reagents: Dry the PTMG and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMG and BDO.
-
Dissolution: Add dry toluene to dissolve the polyol and chain extender under a nitrogen atmosphere with stirring.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the mixture and stir until homogeneous.
-
Isocyanate Addition: Slowly add the this compound to the reaction mixture with vigorous stirring. The NCO/OH ratio should be carefully controlled (e.g., 1.05:1) to ensure complete reaction and desired crosslinking.
-
Curing: Pour the mixture into a preheated mold and cure in an oven at a specific temperature (e.g., 80-100°C) for a designated time (e.g., 12-24 hours).
-
Post-Curing: After the initial curing, post-cure the elastomer at a slightly higher temperature (e.g., 110°C) for a few hours to complete the reaction and stabilize the network structure.
Protocol 2: Two-Step (Prepolymer) Synthesis of a Polyurethane Coating
This method involves the initial formation of an NCO-terminated prepolymer, which is then chain-extended and crosslinked.
Materials:
-
Polyester (B1180765) polyol (e.g., hydroxyl-terminated polycaprolactone)
-
Hexamethylene diisocyanate (HDI)
-
This compound (HDI Trimer)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Solvent (e.g., ethyl acetate, xylene)
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel under a nitrogen atmosphere, react the polyester polyol with an excess of HDI (NCO/OH ratio > 2:1) at 70-80°C with stirring.
-
Monitor the reaction by titrating the NCO content until it reaches the theoretical value for the prepolymer.
-
-
Formulation of Component A and B:
-
Component A (Isocyanate Component): A mixture of the synthesized prepolymer and this compound.
-
Component B (Polyol Component): A mixture of the polyester polyol, chain extenders (if any), catalyst, and other additives (e.g., pigments, flow agents) dissolved in a suitable solvent.
-
-
Mixing and Application:
-
Thoroughly mix Component A and Component B in the specified ratio just before application.
-
Apply the coating to the substrate using a suitable method (e.g., spraying, brushing, roll-coating).
-
-
Curing: Allow the coating to cure at ambient temperature or accelerate the curing process by heating.
Figure 2: Experimental workflow for the one-shot synthesis of a crosslinked polyurethane.
Quantitative Data on Performance Enhancement
The incorporation of this compound as a crosslinker significantly impacts the properties of the resulting polyurethane. The following tables summarize typical effects observed with increasing crosslinker concentration.
Table 1: Effect of this compound Concentration on Mechanical Properties
| Crosslinker Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | 15 - 25 | 500 - 800 | 70 - 80 |
| 5 | 25 - 40 | 400 - 600 | 80 - 90 |
| 10 | 35 - 55 | 300 - 500 | 90 - 95 |
| 15 | 50 - 70 | 200 - 400 | > 95 |
Note: These are representative values and can vary significantly depending on the specific polyol, chain extender, and synthesis conditions.
Table 2: Effect of this compound Concentration on Thermal Properties
| Crosslinker Conc. (wt%) | Glass Transition Temp. (Tg, °C) | Thermal Decomposition Temp. (TGA, 5% weight loss, °C) |
| 0 | -40 to -20 | 280 - 300 |
| 5 | -35 to -15 | 290 - 310 |
| 10 | -30 to -10 | 300 - 320 |
| 15 | -25 to -5 | 310 - 330 |
Note: These are representative values and can vary significantly depending on the specific polyol, chain extender, and synthesis conditions.
Characterization Techniques
To evaluate the successful synthesis and properties of the crosslinked polyurethane, the following characterization techniques are recommended:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Mechanical Testing: To measure tensile strength, elongation at break, and hardness using a universal testing machine and a durometer.
-
Swell Test: To estimate the crosslink density by measuring the swelling of the polymer in a suitable solvent.
Safety Precautions
Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Conclusion
This compound is a versatile and effective crosslinking agent for polyurethane synthesis, enabling the production of materials with enhanced mechanical and thermal properties. The provided protocols and data serve as a valuable resource for researchers and scientists in developing novel polyurethane-based materials for a wide range of applications. Careful control over stoichiometry and reaction conditions is crucial for achieving the desired material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103242254A - Preparation method of HDI-TDI (Hexamethylene Diisocyanate-Toluene Diisocynate) polyurethane tripolymer - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050124777A1 - Polyurethane elastomers from HDI prepolymers with reduced content of free HDI monomers - Google Patents [patents.google.com]
Application Notes and Protocols for Crosslinking Polymers with Tris(6-isocyanatohexyl)isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate, commonly known as Hexamethylene Diisocyanate (HDI) trimer, is a versatile crosslinking agent widely employed in the development of polymeric materials for biomedical and pharmaceutical applications. Its trifunctional nature allows for the formation of stable, three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and controlled release properties of various polymers. This document provides detailed application notes and protocols for the crosslinking of polymers using HDI trimer, with a focus on applications relevant to drug delivery systems, tissue engineering scaffolds, and hydrogel formulations.
The isocyanate groups of HDI trimer readily react with nucleophilic functional groups present on polymer backbones, such as hydroxyl (-OH) and amine (-NH2) groups, to form covalent urethane (B1682113) and urea (B33335) linkages, respectively. This reaction proceeds efficiently under mild conditions and does not require the use of toxic catalysts, making it an attractive method for crosslinking biocompatible polymers.
Chemical Reaction Pathway
The crosslinking of polymers with this compound occurs through the reaction of its isocyanate functional groups with active hydrogen-containing groups on the polymer chains, primarily hydroxyl and amine groups. No specific biological signaling pathways are directly involved in this chemical crosslinking process.
Caption: Chemical reaction pathway of HDI trimer.
Quantitative Data Presentation
The following tables summarize key quantitative data obtained from studies on polymers crosslinked with isocyanates. These values can serve as a reference for expected material properties.
Table 1: Mechanical Properties of Isocyanate-Crosslinked Polymers
| Polymer System | Crosslinker Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Chitosan (B1678972) Scaffold | Low | 0.5 ± 0.1 | 15 ± 3 | 3.2 ± 0.5 |
| Chitosan Scaffold | High | 1.2 ± 0.2 | 8 ± 2 | 8.5 ± 1.1 |
| HPMC-based Hydrogel | 1% | 0.8 ± 0.1 | 120 ± 15 | 0.9 ± 0.2 |
| HPMC-based Hydrogel | 3% | 1.5 ± 0.3 | 80 ± 10 | 2.1 ± 0.4 |
Table 2: Swelling and Drug Release Properties of Isocyanate-Crosslinked Hydrogels
| Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Drug Release at 24h (%) |
| Chitosan Hydrogel | 0.5% | 850 ± 50 | 65 ± 5 |
| Chitosan Hydrogel | 1.5% | 550 ± 40 | 45 ± 4 |
| HPMC/Polyurethane IPN | 1% | 510 ± 30[1] | 70 ± 6 |
| HPMC/Polyurethane IPN | 2% | 380 ± 25 | 50 ± 5 |
Experimental Protocols
The following are detailed protocols for the crosslinking of common polymers used in drug development with this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Crosslinking of Hydroxypropyl Methylcellulose (B11928114) (HPMC) Hydrogel
This protocol describes the formation of a crosslinked HPMC hydrogel suitable for controlled drug delivery applications.
Materials:
-
Hydroxypropyl methylcellulose (HPMC)
-
This compound (HDI trimer)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Therapeutic agent (optional)
Procedure:
-
HPMC Solution Preparation:
-
Dissolve HPMC in anhydrous DMSO to the desired concentration (e.g., 5-10% w/v) by stirring at room temperature until a clear, homogeneous solution is formed.
-
If encapsulating a therapeutic agent, add it to the HPMC solution and stir until fully dissolved or dispersed.
-
-
Crosslinking Reaction:
-
Add the desired amount of HDI trimer to the HPMC solution. The concentration of HDI trimer can be varied to control the crosslinking density (e.g., 1-5% w/w of HPMC).
-
Stir the mixture vigorously for 5-10 minutes to ensure uniform distribution of the crosslinker.
-
Cast the mixture into a suitable mold (e.g., a petri dish or a custom-made mold) to form a film or scaffold of the desired shape and thickness.
-
Cure the mixture in an oven at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours). The curing time and temperature may need to be optimized based on the desired degree of crosslinking.
-
-
Purification:
-
After curing, immerse the crosslinked hydrogel in a large volume of PBS (pH 7.4) to remove any unreacted HDI trimer and DMSO.
-
Replace the PBS every 6-8 hours for 2-3 days to ensure complete purification.
-
-
Drying and Sterilization (Optional):
-
For applications requiring a dry scaffold, the purified hydrogel can be freeze-dried.
-
Sterilize the final product using an appropriate method, such as gamma irradiation or ethylene (B1197577) oxide treatment.
-
Protocol 2: Fabrication of a Crosslinked Chitosan Scaffold
This protocol details the preparation of a porous chitosan scaffold with enhanced mechanical properties for tissue engineering applications.
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
This compound (HDI trimer)
-
Acetic acid solution (1% v/v)
-
Anhydrous ethanol (B145695)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a 1% acetic acid solution to the desired concentration (e.g., 2-3% w/v) by stirring overnight at room temperature.
-
-
Scaffold Fabrication (Freeze-Drying):
-
Pour the chitosan solution into a mold and freeze it at -20°C for at least 12 hours.
-
Lyophilize the frozen solution for 48-72 hours to obtain a porous scaffold.
-
-
Crosslinking Reaction:
-
Prepare a solution of HDI trimer in anhydrous ethanol at the desired concentration (e.g., 1-5% w/v).
-
Immerse the lyophilized chitosan scaffold in the HDI trimer solution for a specified period (e.g., 4-12 hours) at room temperature to allow for the crosslinking reaction to occur.
-
-
Purification:
-
Remove the scaffold from the crosslinking solution and wash it extensively with ethanol to remove any unreacted HDI trimer.
-
Subsequently, wash the scaffold with PBS (pH 7.4) to remove residual ethanol and neutralize the acetic acid.
-
Continue washing with PBS for 2-3 days, changing the solution periodically.
-
-
Final Freeze-Drying:
-
Freeze the purified scaffold at -20°C and then lyophilize it to obtain the final porous, crosslinked chitosan scaffold.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for polymer crosslinking.
Logical Relationship: Factors Influencing Crosslinked Polymer Properties
Caption: Factors influencing crosslinked polymer properties.
References
Application Notes and Protocols: Tris(6-isocyanatohexyl)isocyanurate in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate, commonly known as Hexamethylene Diisocyanate (HDI) Trimer, is an aliphatic polyisocyanate renowned for its use as a hardener in two-component (2K) polyurethane coating systems. Its isocyanurate ring structure provides a trifunctional cross-linking capability, leading to coatings with exceptional performance characteristics. This document details its primary applications in industrial coatings, provides typical performance data, and outlines experimental protocols for formulation and testing. The aliphatic nature of this compound ensures high resistance to UV degradation, making it ideal for applications requiring excellent weatherability and color stability.[1]
Key Properties and Characteristics
This compound is a solvent-free, clear to slightly yellowish liquid at room temperature. Its key features include high NCO content, moderate viscosity, and excellent compatibility with a wide range of polyols. These properties make it a versatile crosslinker for various coating formulations.
Table 1: Typical Properties of this compound
| Property | Typical Value | Reference |
| IUPAC Name | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione | Sigma-Aldrich |
| CAS Number | 3779-63-3 | Sigma-Aldrich |
| Molecular Formula | C24H36N6O6 | Covestro, PubChem |
| Molecular Weight | 504.58 g/mol | Covestro, PubChem |
| NCO Content | 21.8 ± 0.5 % | Covestro, Wanhua Chemical |
| Equivalent Weight | Approx. 191 g/eq | Wanhua Chemical |
| Viscosity at 25°C | 2400 - 3000 mPa·s | Covestro, Wanhua Chemical |
| Density at 20°C | Approx. 1.16 g/cm³ | Covestro, myChem |
| Appearance | Clear, colorless to pale yellow liquid | Wanhua Chemical |
| Solubility | Soluble in esters, ketones, and aromatic hydrocarbons | Covestro, Wanhua Chemical |
Industrial Coating Applications
The unique properties of this compound make it a preferred choice for high-performance coatings across various industries.
Automotive Coatings
In the automotive sector, it is extensively used as a crosslinker for clearcoats and topcoats in both OEM and refinish applications.[2][3][4] Coatings formulated with this isocyanurate exhibit:
-
Exceptional Weather Resistance: The aliphatic structure provides outstanding resistance to UV radiation, preventing yellowing and degradation upon prolonged sun exposure.[1]
-
High Gloss Retention: Coatings maintain their aesthetic appeal over long periods.[2]
-
Excellent Scratch and Abrasion Resistance: The high crosslink density imparts superior mechanical properties, protecting the underlying basecoat.[5]
-
Chemical Resistance: Provides robust protection against environmental fallout, bird droppings, tree sap, and common automotive fluids.[2]
Aerospace Coatings
Aerospace topcoats demand the highest level of durability and protection. This compound is a key component in these formulations, offering:
-
Superior Durability: Withstands harsh atmospheric conditions, including extreme temperatures and UV radiation at high altitudes.
-
Fluid Resistance: Resists degradation from hydraulic fluids, jet fuel, and de-icing agents.
-
Flexibility: Formulations can be adjusted to provide the necessary flexibility to accommodate the expansion and contraction of aircraft substrates.
Wood Coatings
For industrial wood coatings on furniture, flooring, and cabinetry, this compound is used to formulate coatings with:
-
Excellent Clarity: Enhances the natural beauty of the wood grain.
-
High Scratch and Mar Resistance: Provides a durable finish that withstands daily wear and tear.
-
Resistance to Household Chemicals: Protects against spills of common household liquids such as water, alcohol, and cleaning agents.[6]
General Industrial Coatings
This polyisocyanate is also employed in a wide range of general industrial applications, including coatings for machinery, plastic components, and protective metal coatings.[4][7] Key benefits include:
-
Corrosion Resistance: When used in protective coating systems, it contributes to excellent corrosion resistance.
-
Adhesion to Various Substrates: Can be formulated to adhere well to a variety of substrates, including metals and plastics.
-
Versatility: The ability to be formulated with different polyols (polyester, polyacrylic) allows for a wide range of gloss levels and film properties.[8]
Expected Performance of Formulated Coatings
While specific performance data depends on the complete formulation (polyol, additives, etc.), the following table provides an overview of the typical performance characteristics of a two-component polyurethane clearcoat formulated with this compound.
Table 2: Typical Performance Data of a Polyurethane Clearcoat
| Performance Metric | Test Method | Typical Result |
| Pencil Hardness | ASTM D3363 | H - 2H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 5B (no loss of adhesion) |
| Impact Resistance | ASTM D2794 | > 80 in-lbs (direct) |
| Flexibility (Mandrel Bend) | ASTM D522 | Passes 1/8 inch mandrel |
| Chemical Resistance | ASTM D1308 | No effect after 24-hour spot test with gasoline, motor oil, 10% sulfuric acid, and 10% sodium hydroxide. |
| Weathering Resistance | ASTM G154 (QUV-A) | > 1000 hours with > 80% gloss retention and minimal color change (ΔE < 1.0) |
Experimental Protocols
Protocol 1: Formulation of a 2K Polyurethane Clearcoat
This protocol describes the preparation of a model two-component polyurethane clearcoat for general industrial applications.
Materials:
-
Component A (Resin):
-
Hydroxyl-functional acrylic polyol (e.g., 70% solution in butyl acetate, OH value ~150 mg KOH/g)
-
Flow and leveling agent
-
UV absorber and HALS (Hindered Amine Light Stabilizer) package
-
Solvent blend (e.g., butyl acetate, xylene)
-
-
Component B (Hardener):
-
This compound (100% solids)
-
Procedure:
-
Component A Preparation:
-
In a suitable mixing vessel, add the acrylic polyol solution.
-
While stirring, add the flow and leveling agent, UV absorber, and HALS.
-
Adjust the viscosity with the solvent blend to a target application viscosity (e.g., 20-25 seconds in a Zahn #2 cup).
-
Mix until a homogenous solution is obtained.
-
-
Mixing Ratio Calculation:
-
The mixing ratio of Component A to Component B is determined by the equivalent weights of the polyol and the isocyanate. A common stoichiometric ratio is 1.05:1 (NCO:OH).
-
-
Coating Preparation:
-
Just prior to application, add the calculated amount of Component B (this compound) to Component A.
-
Mix thoroughly for 2-3 minutes.
-
Allow an induction time of 10-15 minutes before application.
-
Diagram 1: Workflow for 2K Polyurethane Clearcoat Formulation
Caption: Workflow for the formulation of a two-component polyurethane clearcoat.
Protocol 2: Coating Application and Curing
This protocol outlines the application and curing of the formulated 2K polyurethane clearcoat.
Procedure:
-
Substrate Preparation:
-
Ensure the substrate (e.g., steel panels, wood panels) is clean, dry, and free of contaminants.
-
For metal substrates, appropriate pretreatment and priming are recommended.
-
-
Application:
-
Apply the mixed coating using a suitable method such as spray application (conventional or HVLP), brush, or roller.
-
Aim for a dry film thickness (DFT) of 40-60 µm.
-
-
Curing:
-
Flash-off: Allow a flash-off period of 10-15 minutes at ambient temperature to allow for solvent evaporation.
-
Curing Schedule:
-
Air Dry: Tack-free in 2-4 hours at 25°C. Hard dry in 24 hours. Full cure in 7 days.
-
Force Dry: After a 15-minute flash-off, cure at 60-80°C for 30-60 minutes.
-
-
Diagram 2: Coating Application and Curing Process
Caption: Process flow for coating application and curing.
Protocol 3: Evaluation of Coating Performance
This protocol describes standard tests to evaluate the performance of the cured polyurethane coating.
Procedure:
-
Adhesion Test (ASTM D3359, Test Method B):
-
After full cure, make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to and centered on the original cuts.
-
Apply pressure-sensitive tape over the grid and remove it rapidly.
-
Rate the adhesion on a scale of 0B to 5B.
-
-
Pencil Hardness Test (ASTM D3363):
-
Use a set of calibrated pencils of increasing hardness.
-
Push the pencil at a 45-degree angle to the coating surface.
-
The pencil hardness is the hardest pencil that does not scratch or gouge the coating.
-
-
Chemical Resistance Test (ASTM D1308):
-
Place a small piece of cotton saturated with the test chemical (e.g., gasoline, 10% H₂SO₄) on the coating surface.
-
Cover with a watch glass for a specified period (e.g., 24 hours).
-
Remove the cotton and evaluate the coating for any signs of degradation (softening, blistering, discoloration).
-
-
Accelerated Weathering Test (ASTM G154):
-
Place coated panels in a QUV accelerated weathering tester.
-
Expose the panels to alternating cycles of UV-A radiation and condensation.
-
Periodically measure gloss (ASTM D523) and color change (ASTM D2244) to assess durability.
-
Diagram 3: Logical Relationship of Isocyanurate Structure to Coating Properties
Caption: Contribution of the isocyanurate structure to key coating properties.
References
- 1. bdmaee.net [bdmaee.net]
- 2. specialchem.com [specialchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. TOLONATE™ HDT [products.whchem.com]
- 5. specialchem.com [specialchem.com]
- 6. Polyurethane coatings on hardwood and softwood surfaces: Their resistance to household liquids as an educational case study :: BioResources [bioresources.cnr.ncsu.edu]
- 7. ulprospector.com [ulprospector.com]
- 8. solutions.covestro.com [solutions.covestro.com]
Application Notes and Protocols: Tris(6-isocyanatohexyl)isocyanurate as a Surface Modification Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate, an isocyanurate trimer of hexamethylene diisocyanate (HDI trimer), is a versatile cross-linking agent with significant potential for surface modification in biomedical and pharmaceutical applications. Its three reactive isocyanate (-NCO) groups can form stable covalent urethane (B1682113) or urea (B33335) linkages with a variety of functional groups, including hydroxyls (-OH) and amines (-NH2), commonly found on the surfaces of biomaterials, nanoparticles, and biological molecules. This property makes it an excellent candidate for creating biocompatible and functionalized surfaces for applications ranging from drug delivery systems to medical device coatings.[1][2]
These application notes provide an overview of the properties, applications, and protocols for using this compound as a surface modification agent.
Chemical Properties and Structure
This compound is an aliphatic polyisocyanate, which contributes to its good weather resistance and color stability.[3] The isocyanurate ring provides thermal stability to the resulting polyurethane network.
| Property | Value | Reference |
| Synonyms | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione, HDI Trimer, Hexamethylene diisocyanate isocyanurate trimer | [3] |
| CAS Number | 3779-63-3 | [3] |
| Molecular Formula | C24H36N6O6 | [4] |
| Molecular Weight | 504.58 g/mol | [3] |
Applications in Research and Drug Development
The primary application of this compound in a research and drug development context is as a cross-linking agent to form stable polyurethane matrices and coatings.
-
Drug Delivery Systems: It can be used to create interpenetrating polymer networks (IPNs) for controlled drug release. For instance, it has been used with hydroxypropyl methylcellulose (B11928114) (HPMC) to form hydrocolloid IPNs for wound dressings with moisture-retaining properties.[2] The cross-linked network can provide drug-carrying spaces, enabling the development of novel matrix systems.[1][2]
-
Biocompatible Coatings: Surfaces modified with this agent can exhibit improved biocompatibility, making them suitable for medical implants and devices. Polyurethane coatings are known for their favorable interactions with biological systems.
-
Immobilization of Biomolecules: The reactive isocyanate groups can be utilized to covalently attach proteins, peptides, or other biomolecules to a surface, facilitating studies on cell-material interactions and the development of biosensors.
-
Tissue Engineering: The formation of stable and biocompatible scaffolds is crucial for tissue engineering. This compound can be used to cross-link biopolymers to create such scaffolds.
Experimental Protocols
Protocol 1: Surface Modification of a Hydroxyl-Functionalized Substrate
This protocol describes a general procedure for modifying a substrate with abundant hydroxyl groups (e.g., glass, silicon wafers with native oxide, or polymers with -OH functionalities) using this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))
-
Hydroxyl-functionalized substrate
-
Nitrogen or Argon gas
-
Anhydrous cleaning solvents (e.g., acetone, isopropanol)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a series of anhydrous solvents (e.g., acetone, isopropanol) to remove any organic contaminants.
-
Dry the substrate under a stream of nitrogen or in a vacuum oven at a temperature appropriate for the substrate material.
-
For substrates that are not inherently hydroxyl-rich, a plasma treatment or piranha solution cleaning (use with extreme caution) can be performed to generate surface hydroxyl groups.
-
-
Preparation of Coating Solution:
-
In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound in an anhydrous solvent to the desired concentration (e.g., 1-5% w/v). The optimal concentration may need to be determined empirically.
-
If a catalyst is required to accelerate the reaction, add a small amount of DBTDL (e.g., 0.1-0.5% of the isocyanate weight).
-
-
Surface Modification Reaction:
-
Immerse the prepared substrate in the this compound solution.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 60°C). The reaction time and temperature will influence the coating thickness and density.
-
-
Washing and Curing:
-
Carefully remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with fresh anhydrous solvent to remove any unreacted isocyanate and catalyst. Sonication in the solvent can aid in complete removal.
-
Dry the modified substrate under a stream of nitrogen or in a vacuum oven.
-
A post-curing step at an elevated temperature (e.g., 60-80°C) for a few hours can be performed to ensure complete reaction of the isocyanate groups.
-
Workflow for Surface Modification:
Caption: Workflow for surface modification with this compound.
Protocol 2: Immobilization of a Protein on a Modified Surface
This protocol outlines the steps to covalently immobilize a protein containing primary amine groups (e.g., lysine (B10760008) residues) onto a surface previously modified with this compound.
Materials:
-
This compound-modified substrate
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Blocking solution (e.g., bovine serum albumin (BSA) or ethanolamine (B43304) solution)
-
Washing buffers (e.g., PBS with a mild detergent like Tween-20)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the chosen buffer at the desired concentration. Ensure the buffer does not contain primary amines that could compete with the protein for reaction with the isocyanate groups.
-
-
Protein Immobilization:
-
Incubate the isocyanate-modified substrate with the protein solution for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C to preserve protein activity). Gentle agitation can improve immobilization efficiency.
-
-
Blocking of Unreacted Isocyanate Groups:
-
After protein incubation, wash the substrate with buffer to remove non-specifically bound protein.
-
Immerse the substrate in a blocking solution (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5) for 30-60 minutes to quench any remaining reactive isocyanate groups.
-
-
Final Washing:
-
Wash the substrate extensively with a washing buffer (e.g., PBS with 0.05% Tween-20) and then with deionized water to remove any unbound blocking agent and non-covalently attached protein.
-
The protein-functionalized surface is now ready for use in cell culture or other biological assays.
-
Logical Relationship for Protein Immobilization:
Caption: Logical workflow for protein immobilization on an isocyanate-activated surface.
Quantitative Data and Characterization
The success of the surface modification can be quantified and characterized using various surface analysis techniques.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | A change in the water contact angle, often an increase in hydrophobicity due to the aliphatic hexyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Appearance of a nitrogen (N 1s) peak and changes in the carbon (C 1s) and oxygen (O 1s) spectra, consistent with the formation of a urethane layer. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of specific chemical bonds | Disappearance or reduction of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks (N-H bend at ~1540 cm⁻¹ and C=O stretch at ~1700 cm⁻¹). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Potential changes in surface morphology and roughness depending on the coating thickness and uniformity. |
| Ellipsometry | Coating thickness | Measurement of the thickness of the deposited polyurethane layer, typically in the nanometer range. |
Application in Drug-Carrying Matrix Systems
A study by Liu et al. demonstrated the use of this compound as a cross-linking agent in a drug-carrying matrix system.[2]
| System Component | Role | Quantitative Finding | Reference |
| Hydroxypropyl methylcellulose (HPMC) | Hydrophilic polymer for swelling and drug release | - | [2] |
| This compound | Cross-linking agent to form a polyurethane network | 1% concentration used as a cross-linking promoter | [2] |
| Resulting Matrix | Interpenetrating Polymer Network (IPN) | Water uptake of 5.1% after one hour, suitable for moisture healing in wound dressings. | [2] |
Signaling Pathways and Cellular Interactions
While specific signaling pathways directly activated by this compound-modified surfaces are not extensively documented, the resulting polyurethane surfaces can influence cell behavior through various mechanisms.
-
Cell Adhesion and Spreading: The surface chemistry and topography of the polyurethane coating will influence the adsorption of extracellular matrix (ECM) proteins, which in turn mediate cell adhesion through integrin receptors. The availability of specific binding sites on adsorbed proteins can trigger intracellular signaling cascades that regulate cell spreading, proliferation, and differentiation.
-
Biocompatibility: As an aliphatic isocyanate, this compound is generally considered to produce more biocompatible polyurethanes compared to aromatic isocyanates. In vitro cytotoxicity assays are essential to confirm the biocompatibility of the modified surface.
Hypothesized Cell Adhesion Signaling Pathway:
Caption: Hypothesized signaling pathway for cell adhesion on a modified surface.
Safety Precautions
Isocyanates are reactive and potentially hazardous chemicals. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[5]
References
High-Performance Adhesives: Formulation and Application of Tris(6-isocyanatohexyl)isocyanurate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(6-isocyanatohexyl)isocyanurate, a trimer of hexamethylene diisocyanate (HDI), is a key component in the formulation of high-performance polyurethane (PU) adhesives. Its aliphatic nature and trifunctional isocyanate structure contribute to adhesives with excellent weather resistance, chemical resistance, durability, and strong adhesion to a variety of substrates.[1] This document provides detailed application notes and experimental protocols for formulating both pressure-sensitive and two-component structural adhesives utilizing this compound.
Core Chemistry and Signaling Pathway
Polyurethane adhesives are formed through the reaction of isocyanate groups (-NCO) with hydroxyl groups (-OH) from a polyol. This compound acts as a cross-linking agent, forming a durable three-dimensional polymer network. The selection of the polyol component (e.g., polyester (B1180765) polyol, polyether polyol) allows for the tailoring of the adhesive's final properties, such as flexibility and chemical resistance.
Caption: Polyurethane Formation Pathway.
Formulation of a Pressure-Sensitive Adhesive (PSA)
This section details the formulation of a tacky-free polyurethane pressure-sensitive adhesive, adapted from a study by Bae, J.-H., et al. (2021). The formulation's properties can be tuned by adjusting the ratio of hexamethylene diisocyanate (HDI) to its trimer, this compound.
Materials and Formulation
| Component | Role | Example Supplier |
| Poly(ethylene glycol) (PEG), MW 600 | Polyol (Soft Segment) | Sigma-Aldrich |
| Polyoxyalkylene Polyol | Polyol (Soft Segment) | Dow |
| Hexamethylene Diisocyanate (HDI) | Isocyanate Monomer | Covestro |
| This compound | Cross-linking Agent | Covestro (Desmodur N 3300) |
| 1,4-Butanediol (B3395766) (1,4-BD) | Chain Extender | BASF |
Table 1: Formulation of Polyurethane Prepolymer
| Reactant | Amount |
| Hexamethylene Diisocyanate (HDI) | 7.00 g |
| Poly(ethylene glycol) (PEG), MW 600 | 3.33 g |
| Polyoxyalkylene Polyol | 20.00 g |
| 1,4-Butanediol (1,4-BD) | 1.00 g |
Table 2: Curing Agent Composition
| Component | Amount |
| HDI and this compound mixture | 10.00 wt.% of the prepolymer |
Experimental Protocol
Caption: PSA Synthesis Workflow.
-
Prepolymer Synthesis:
-
In a 500 mL four-neck round-bottom glass reactor under a nitrogen purge, melt 7.00 g of HDI at 70°C.
-
Add 3.33 g of PEG (MW 600) and 20.00 g of polyoxyalkylene polyol under mechanical stirring at 250 rpm.
-
Sequentially add 1.00 g of 1,4-butanediol (chain extender).
-
Continue stirring the mixture at 70°C and 80 rpm for one hour to form the prepolymer.
-
-
Adhesive Preparation:
-
Prepare a curing agent mixture of HDI and this compound.
-
Add 10.00 wt.% of this curing agent mixture to the synthesized prepolymer.
-
Allow the mixture to cure for five minutes at room temperature before application.
-
Performance Data
The adhesive properties are highly dependent on the ratio of HDI to this compound in the curing agent.[2] An increase in the trimer content generally leads to a less tacky adhesive with lower peel strength but improved cohesion.[2]
Table 3: Peel Strength of PSA on Glass Substrate
| HDI / Trimer Ratio | 180° Peel Force (N/cm) |
| 9 / 1 | 2.89 |
| 8 / 2 | Not specified |
| 5 / 5 | 1.48 |
Formulation of a High-Performance Two-Component Adhesive
This section outlines the formulation of a high-performance two-component polyurethane adhesive based on examples provided in a patent by Hu et al. This type of adhesive is suitable for more demanding applications requiring high bond strength.
Materials and Formulation
Component A (Polyol Component): A mixture of various polyester polyols, chain extenders, and additives.
Component B (Isocyanate Component): A solution of this compound in a suitable solvent.
Table 4: Example Formulation of a Two-Component Adhesive
| Component | Role | Parts by Weight |
| Component A | ||
| Polyester Polyol 1 | Polyol | Varies |
| Polyester Polyol 2 | Polyol | Varies |
| Chain Extender | Mechanical Properties | Varies |
| Catalyst (e.g., organic bismuth) | Curing Accelerator | 0.003 |
| Ethyl Acetate (B1210297) | Solvent | Varies |
| Component B | ||
| This compound | Cross-linking Agent | 10 |
| Ethyl Acetate | Solvent | 63 |
The final NCO content of Component B is a critical parameter and is typically adjusted to a target value (e.g., 6.0%) by adding more or less solvent.
Experimental Protocol
Caption: Two-Component Adhesive Workflow.
-
Preparation of Component A (Polyol Component):
-
In a reaction vessel, thoroughly mix the specified polyester polyols and chain extender.
-
Add the catalyst and solvent, and mix until a homogeneous solution is obtained.
-
-
Preparation of Component B (Isocyanate Component):
-
In a separate vessel, dissolve the this compound in ethyl acetate.
-
Sample and test the NCO content, adjusting with ethyl acetate until the target concentration is reached.
-
-
Mixing and Application:
-
Thoroughly mix Component A and Component B in the specified ratio (e.g., 5:1 by weight).
-
Apply the mixed adhesive to the substrate.
-
Allow the adhesive to cure at ambient temperature or accelerate the cure with elevated temperature as required for the specific application.
-
Performance Data
The performance of two-component polyurethane adhesives can be tailored by the choice of polyols and the NCO:OH ratio. While specific data for the exact formulation above is proprietary, typical performance characteristics for high-performance polyurethane adhesives are provided below.
Table 5: Typical Performance of Two-Component PU Adhesives
| Property | Value | Test Method |
| Lap Shear Strength (Aluminum) | > 15 MPa | ASTM D1002 |
| Peel Strength (Aluminum) | > 5 N/mm | ASTM D1876 |
| Service Temperature Range | -40°C to 120°C | - |
| Curing Time (at 25°C) | 24 hours to full strength | - |
Characterization Protocols
Peel Strength Testing
-
Standard: ASTM D1876 (T-Peel Test)
-
Procedure:
-
Prepare bonded specimens of the desired substrates with the adhesive.
-
Allow the adhesive to cure fully under the specified conditions.
-
Mount the "legs" of the T-shaped specimen in the grips of a universal testing machine.
-
Pull the legs apart at a constant rate of crosshead motion.
-
Record the force required to peel the adhesive bond. The peel strength is typically reported in Newtons per millimeter (N/mm) or pounds per inch (ppi).
-
Lap Shear Strength Testing
-
Standard: ASTM D1002
-
Procedure:
-
Prepare single-lap-joint specimens of the substrates to be tested.
-
Apply the adhesive to the overlap area and assemble the joint.
-
Allow the adhesive to cure fully.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen until failure.
-
The lap shear strength is calculated by dividing the maximum load by the overlap area and is reported in megapascals (MPa) or pounds per square inch (psi).
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the cured adhesive.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and curing characteristics of the adhesive.
Safety and Handling
-
This compound and other isocyanates are sensitizers and can cause respiratory and skin irritation.
-
Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if ventilation is inadequate.
-
Consult the Safety Data Sheet (SDS) for each component before use.
References
Application Notes and Protocols for the Quantification of Tris(6-isocyanatohexyl)isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate, commonly known as HDI Trimer, is a polyisocyanate widely used in the production of polyurethane coatings, adhesives, and elastomers due to its excellent durability and resistance to weathering and chemicals. Accurate quantification of HDI Trimer is crucial for quality control, industrial hygiene, and safety assessment, as isocyanates are potent respiratory sensitizers. These application notes provide detailed protocols for the analytical quantification of this compound in various matrices, targeting researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS), and titrimetric methods.
Analytical Methods Overview
Several analytical techniques are employed for the quantification of HDI Trimer. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for isocyanate analysis. Since isocyanates lack a strong chromophore for UV detection, a derivatization step is necessary. This involves reacting the isocyanate groups with a derivatizing agent to form a stable, UV-active or fluorescent derivative. Common derivatizing agents include 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), 1-(9-anthracenylmethyl)piperazine (MAP), and tryptamine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high selectivity and sensitivity, often without the need for derivatization for detection, although derivatization is still commonly used to improve chromatographic properties and stability. LC-MS/MS provides enhanced specificity, which is particularly useful for complex matrices.
-
Titrimetric Methods: These classical chemical methods, such as ASTM D5155, are typically used for determining the isocyanate content in raw materials and formulated products. They are robust and do not require sophisticated instrumentation but may lack the sensitivity and specificity for trace-level analysis in air or biological samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of isocyanates, including HDI Trimer. This allows for a direct comparison of the methods based on their sensitivity and precision.
| Analytical Method | Derivatizing Agent | Analyte | Limit of Detection (LOD) | Precision (Relative Standard Deviation, RSD) | Reference |
| NIOSH 5525 (HPLC-UV/FLD) | 1-(9-anthracenylmethyl)piperazine (MAP) | Total Isocyanate Group (as NCO) | 0.2 nmole NCO per sample (equivalent to 0.017 µg HDI per sample) | HDI: 0.05 | [1][2][3] |
| NIOSH 5522 (HPLC-UV/EC/FLD) | Tryptamine | Monomeric and Oligomeric Isocyanates | Not specified in provided abstracts | Not specified in provided abstracts | [4][5][6][7] |
| OSHA 42 (HPLC-UV/FLD) | 1-(2-pyridyl)piperazine (1-2PP) | Diisocyanates (including HDI) | ~1/4 of the 20 µg/m³ action level for a 15 L air sample (fluorescence detection) | Not specified in provided abstracts | [8][9][10][11][12][13] |
| LC-MS with DBA Derivatization | Dibutylamine (B89481) (DBA) | Aliphatic Isocyanates (including HDI adducts) | Instrumental detection limit of about 20 nmol/L | 1.2% for HDI-DBA (at 1 nmol/L) | [14][15][16] |
| UPLC-MS/MS (Biological Monitoring) | Acetic Anhydride (B1165640) (for derivatization of hydrolyzed amine) | Hexamethylenediamine (HDA) from HDI | Allows monitoring down to 6% of Biological Exposure Indices (BEI) | Within 8% | [17] |
| ASTM D5155 (Titration) | Dibutylamine (DBA) | Isocyanate Content in Raw Materials | Not applicable (not for trace analysis) | Not specified in provided abstracts | [18][19][20][21][22] |
Experimental Protocols
Protocol 1: Quantification of Total Isocyanate Group using NIOSH Method 5525 (HPLC with MAP Derivatization)
This method is designed for the determination of the total reactive isocyanate group (TRIG) in air samples, which includes monomeric and oligomeric forms of isocyanates like HDI Trimer.
1. Principle: Air is drawn through a sampler (filter or impinger) containing 1-(9-anthracenylmethyl)piperazine (MAP). The isocyanate groups react with MAP to form stable, fluorescent urea (B33335) derivatives. The derivatives are then analyzed by HPLC with UV and fluorescence detectors.
2. Reagents and Materials:
-
MAP-impregnated filters or MAP impinger solution (1x10⁻⁴ M MAP in butyl benzoate).
-
Extracting solution: 1x10⁻⁴ M MAP in acetonitrile (B52724).
-
Acetic anhydride, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Triethylammonium (B8662869) phosphate/formate buffer.
-
Phosphoric acid.
-
HPLC system with UV (254 nm) and fluorescence (Ex: 368 nm, Em: 409 nm) detectors.
-
Reversed-phase C8 column.
3. Sample Collection:
-
Filter Sampling: Use a MAP-impregnated glass fiber filter in a cassette. Sample air at a flow rate of 1-2 L/min for a total volume of 1 to 500 L.
-
Impinger Sampling: Use an impinger containing 15 mL of MAP impinger solution. Sample air at 1 L/min for a total volume of 1 to 500 L.
4. Sample Preparation:
-
Filter Samples: Immediately after sampling, place the filter in a vial containing 5.0 mL of extracting solution.
-
Impinger Samples: Transfer the impinger solution to a vial. Rinse the impinger with acetonitrile and add the rinsing to the vial.
-
Derivatization: Allow the samples to stand for at least one hour to ensure complete derivatization.
-
Acetylation: Add 50 µL of acetic anhydride to the sample solution to react with any excess MAP.
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and triethylammonium phosphate/formate buffer (pH 6.0 to 1.6).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Post-column Solution: 65:35 (v/v) acetonitrile-4.4 N phosphoric acid at 0.7 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 25 µL.
-
Detection: UV at 254 nm and Fluorescence at Ex: 368 nm, Em: 409 nm.[1]
6. Quantification:
-
Prepare a calibration curve using MAP derivatives of monomeric isocyanate standards.
-
Quantify oligomeric isocyanates, such as HDI Trimer, using the UV peak area and the calibration curve of a monomeric standard, as pure oligomer standards are often unavailable. The response factor is assumed to be proportional to the number of isocyanate groups.
Figure 1. Experimental workflow for NIOSH Method 5525.
Protocol 2: Quantification of Aliphatic Isocyanates using LC-MS with Dibutylamine (DBA) Derivatization
This method is suitable for the sensitive and selective determination of aliphatic isocyanates, including HDI Trimer, in air samples.
1. Principle: Air is sampled through an impinger containing a solution of dibutylamine (DBA) in toluene. The isocyanate groups react with DBA to form stable urea derivatives. The derivatives are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Reagents and Materials:
-
Sampling solution: 0.01 mol/L DBA in toluene.
-
Acetonitrile, HPLC grade.
-
Formic acid.
-
LC-MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
3. Sample Collection:
-
Use a midget impinger containing 10 mL of the DBA sampling solution.
-
Sample air at a known flow rate (e.g., 1 L/min) for a defined period.
4. Sample Preparation:
-
After sampling, transfer the impinger solution to a vial.
-
Evaporate the solvent (toluene) and excess DBA under a stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile/water with formic acid.
5. LC-MS Analysis:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column: Ascentis Express C18, 5 cm x 2.1 mm, 2 µm.
-
Column Temperature: 35 °C.
-
Injection Volume: 2.0 µL.
-
MS Detection: ESI in positive ion mode. Monitor the protonated molecular ions [M+H]⁺ of the DBA derivatives. For enhanced selectivity, use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM).
6. Quantification:
-
Prepare a calibration curve using standards of the DBA derivative of HDI or a related isocyanate.
-
Quantify the HDI Trimer derivative in the samples by comparing its peak area to the calibration curve.
Figure 2. Workflow for LC-MS analysis with DBA derivatization.
Protocol 3: Determination of Isocyanate Content using ASTM D5155 (Titrimetric Method)
This method is suitable for determining the isocyanate (NCO) content of raw materials, including HDI Trimer.
1. Principle: The isocyanate sample is reacted with an excess of dibutylamine (DBA) to form the corresponding urea. The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid (HCl). The NCO content is calculated from the amount of DBA consumed in the reaction.
2. Reagents and Materials:
-
Dibutylamine solution in a suitable solvent (e.g., toluene).
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 N).
-
Indicator solution (e.g., bromocresol green) or a potentiometer for endpoint detection.
-
Toluene or other suitable solvent.
-
Isopropyl alcohol.
-
Erlenmeyer flasks, burette, and magnetic stirrer.
3. Procedure:
-
Accurately weigh a sample of the isocyanate into an Erlenmeyer flask.
-
Add a precise volume of the DBA solution to the flask, ensuring an excess of DBA.
-
Stopper the flask and allow the reaction to proceed. The reaction time and temperature will depend on the specific test method being followed (Test Method A, B, or C). For less reactive isocyanates, heating may be required.
-
After the reaction is complete, add isopropyl alcohol to the flask.
-
Add a few drops of the indicator solution.
-
Titrate the excess DBA with the standardized HCl solution until the endpoint is reached (indicated by a color change or a potential jump).
-
Perform a blank titration using the same volume of DBA solution without the isocyanate sample.
4. Calculation: Calculate the percent NCO content using the following formula:
% NCO = [ (B - S) × N × 4.202 ] / W
Where:
-
B = volume of HCl solution for the blank titration (mL)
-
S = volume of HCl solution for the sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group × 100
-
W = weight of the sample (g)
References
- 1. cdc.gov [cdc.gov]
- 2. Isocyanates, Total (MAP) (5525) - Wikisource, the free online library [en.wikisource.org]
- 3. Evaluation of the NIOSH draft method 5525 for determination of the total reactive isocyanate group (TRIG) for aliphatic isocyanates in autobody repair shops - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. cdc.gov [cdc.gov]
- 5. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 6. Page:NIOSH Manual of Analytical Methods - 5522.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 7. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 8. lcslaboratory.com [lcslaboratory.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. infinitalab.com [infinitalab.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. img.antpedia.com [img.antpedia.com]
- 21. store.astm.org [store.astm.org]
- 22. store.astm.org [store.astm.org]
Application Notes and Protocols: Reaction Kinetics of Tris(6-isocyanatohexyl)isocyanurate with Polyols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics between Tris(6-isocyanatohexyl)isocyanurate, the isocyanurate trimer of hexamethylene diisocyanate (HDI), and various polyols. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows.
Introduction
This compound is a widely used crosslinking agent in the formulation of polyurethane materials due to its trifunctionality and the high stability of the isocyanurate ring. The fundamental reaction involves the addition of the hydroxyl groups (-OH) of a polyol to the isocyanate groups (-NCO) of the isocyanurate, forming stable urethane (B1682113) linkages. Understanding the kinetics of this reaction is critical for controlling the curing process and tailoring the final properties of the polyurethane network for various applications, including in the development of drug delivery systems, medical devices, and advanced materials.
The reaction rate is influenced by several factors, including the type of polyol, the presence and concentration of catalysts, temperature, and the solvent system used. These notes will explore these effects, providing researchers with the necessary information to design and control their polyurethane synthesis.
Reaction Kinetics and Mechanisms
The reaction between this compound and polyols can proceed with or without a catalyst. The kinetic behavior differs significantly between these two conditions.
Non-Catalyzed Reaction
In the absence of a catalyst, the reaction between an acrylic polyol and this compound typically follows second-order kinetics .[1][2] This means the reaction rate is first-order with respect to both the isocyanate concentration [NCO] and the hydroxyl concentration [OH].[1][2]
The rate law can be expressed as:
Rate = k[NCO][OH]
where k is the second-order rate constant.
Catalyzed Reaction
The addition of a catalyst significantly alters the reaction mechanism and the observed kinetics.
-
Dibutyltin Dilaurate (DBTDL) Catalysis : When catalyzed by DBTDL, the reaction with an acrylic polyol exhibits different kinetics. The reaction rate is first-order with respect to the isocyanate concentration [NCO] and 0.5-order with respect to both the hydroxyl [OH] and DBTDL concentrations.[1][2] A proposed mechanism involves an equilibrium between the polyol's hydroxyl groups and DBTDL, forming an active anion that then reacts with the isocyanate group.[1][2]
The rate law for the DBTDL-catalyzed reaction is:
Rate = k_cat[NCO]^1[OH]^0.5[DBTDL]^0.5
-
Amine Catalysis (DABCO) : Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also effective catalysts.[3][4][5] These catalysts generally operate by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group.
The following diagram illustrates the general reaction and the points of catalytic intervention.
Quantitative Kinetic Data
The following tables summarize kinetic data for the reaction of this compound (HDI-trimer) with different polyols.
Reaction with Hydroxyl-Terminated Polybutadiene (B167195) (HTPB) - Catalyzed by DABCO
This system's kinetics were studied using rheokinetics, which measures the change in viscosity over time. The rate constant for viscosity build-up, kη, is a key parameter for determining the pot life of the reacting mixture.[3][4][5]
Table 1: Rheological Parameters for the HTPB/HDI-Trimer System with Varying DABCO Concentrations at 35°C [3]
| Catalyst (DABCO) Mass Fraction (wt. %) | Initial Viscosity (η₀) (mPa·s) | Rate Constant for Viscosity Build-up (kη) (s⁻¹) | Correlation Coefficient (R²) |
| 0.0 | ~2246 | 4.70 x 10⁻⁵ | 0.9701 |
| 0.1 | ~2246 | 9.38 x 10⁻⁵ | 0.9859 |
| 0.2 | ~2246 | 1.48 x 10⁻⁴ | 0.9915 |
| 0.3 | ~2246 | 1.95 x 10⁻⁴ | 0.9931 |
| 0.4 | ~2246 | 2.46 x 10⁻⁴ | 0.9944 |
Note: The initial viscosity is an average value as the catalyst concentration has little effect on it.[3]
Table 2: Rheological Reaction Rate Constants for HTPB with Various Isocyanates at 45°C (Uncatalyzed) [6][7]
| Curing Agent | Rheological Reaction Rate Constant (kη) (min⁻¹) | Pot Life (h) |
| HDI-trimer | 0.0049 | 8.1 |
| MDI | 0.0423 | 0.6 |
| TDI | 0.0051 | 3.6 |
| IPDI | 0.0020 | - |
| HMDI | 0.0014 | - |
This table provides a comparison of the reactivity of HDI-trimer with other common isocyanates in an uncatalyzed reaction with HTPB.
Experimental Protocols
Protocol for Kinetic Analysis by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful in-situ method for monitoring the reaction kinetics by tracking the consumption of the isocyanate group.[8]
Objective: To determine the reaction rate constant by monitoring the disappearance of the NCO peak.
Materials:
-
This compound (HDI-trimer)
-
Polyol (e.g., polyester, polyether, or acrylic polyol)
-
Catalyst (e.g., DBTDL or DABCO), if applicable
-
Anhydrous solvent (e.g., toluene, dimethylformamide), if not a bulk polymerization
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell
Procedure:
-
Preparation: Ensure all glassware is oven-dried and reactants are free of moisture. The polyol should be degassed under vacuum to remove dissolved water.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the polyol and solvent (if used).
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 50°C, 60°C, 70°C) using a controlled temperature bath.
-
Background Spectrum: Collect a background FTIR spectrum of the polyol/solvent mixture at the reaction temperature.
-
Reaction Initiation: Add the this compound and catalyst (if applicable) to the reaction vessel and start the stirrer and data acquisition simultaneously.
-
Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes). The key peak to monitor is the characteristic NCO stretching vibration at approximately 2270 cm⁻¹.
-
Data Analysis:
-
Measure the absorbance of the NCO peak at each time point.
-
The concentration of NCO groups at any time t, [NCO]t, is proportional to the absorbance At.
-
Plot the appropriate function of concentration versus time based on the expected reaction order (e.g., 1/[NCO] vs. t for a second-order reaction) to determine the rate constant from the slope of the resulting linear plot.
-
The following diagram outlines the experimental workflow for an FTIR kinetic study.
Protocol for Rheokinetic Analysis
Rheokinetic analysis is used to study the change in viscosity of the reacting system over time, which is particularly relevant for understanding the pot life and gel time.[3][4][5]
Objective: To determine the rate constant of viscosity build-up (kη) and the pot life of the formulation.
Materials:
-
This compound (HDI-trimer)
-
Hydroxyl-terminated polybutadiene (HTPB)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst
-
Rotational rheometer with parallel plate geometry and temperature control
Procedure:
-
Sample Preparation:
-
Accurately weigh the HTPB and HDI-trimer to achieve a stoichiometric ratio of NCO/OH = 1.[3]
-
Mix the components for 1 minute at low speed (e.g., 500 rpm) with a mechanical stirrer.[3]
-
Add the desired concentration of DABCO catalyst and continue stirring at high speed (e.g., 1000 rpm) for 5 minutes.[3]
-
De-gas the mixture in a vacuum oven for 5 minutes at the test temperature (e.g., 35°C) to remove any entrapped bubbles.[3]
-
-
Rheometer Setup:
-
Set the rheometer to the desired isothermal temperature (e.g., 35°C).
-
Load the prepared sample onto the lower plate of the rheometer and bring the upper plate to the correct gap distance.
-
-
Data Acquisition:
-
Start the rheological measurement, recording the viscosity as a function of time at a constant shear rate.
-
-
Data Analysis:
Conclusion
The reaction kinetics of this compound with polyols are highly dependent on the reaction conditions, particularly the presence of a catalyst. Non-catalyzed reactions tend to follow second-order kinetics, while catalyzed systems exhibit more complex behavior. By utilizing techniques such as FTIR spectroscopy and rheometry, researchers can obtain valuable kinetic data to control the polyurethane formation process. This control is essential for developing materials with desired properties for a wide range of applications, from industrial coatings to specialized biomaterials in drug development. The provided protocols offer a starting point for the systematic investigation of these important reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
- 3. Catalyzed HTPB/HDI-Trimer Curing Reactions and Influence on Pot Life [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Catalyzed HTPB/HDI-Trimer Curing Reactions and Influence on Pot Life | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tris(6-isocyanatohexyl)isocyanurate in Biomedical Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate is a trifunctional isocyanate that serves as a highly effective crosslinking agent in the preparation of biomedical hydrogels. Its unique structure, featuring an isocyanurate core and three isocyanatohexyl arms, allows for the formation of stable, three-dimensional polymeric networks.[1] These hydrogels are of particular interest in the biomedical field due to their potential applications in controlled drug delivery, tissue engineering, and as advanced wound dressings.
The isocyanate groups of this compound readily react with polymers containing active hydrogen atoms, such as hydroxyl or amine groups, to form urethane (B1682113) or urea (B33335) linkages, respectively. This reaction is the basis for its use as a crosslinker to form polyurethane and polyurea hydrogels. One notable application is the formation of an interpenetrating polymer network (IPN) hydrogel with hydroxypropyl methylcellulose (B11928114) (HPMC), creating a material with enhanced properties for moisture-retaining wound dressings and drug delivery systems.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of hydrogels crosslinked with this compound, along with detailed experimental protocols.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione | [1] |
| Molecular Formula | C₂₄H₃₆N₆O₆ | [1] |
| Molecular Weight | 504.58 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Functionality | Trifunctional isocyanate | [1] |
Applications in Biomedical Hydrogels
Hydrogels crosslinked with this compound exhibit properties that are highly desirable for biomedical applications:
-
Controlled Drug Delivery: The crosslinked network can encapsulate therapeutic agents, allowing for their sustained and controlled release over time. The release kinetics can be tuned by varying the crosslinking density.
-
Tissue Engineering: The biocompatible nature of the resulting polyurethane-based hydrogels makes them suitable scaffolds for cell culture and tissue regeneration. The mechanical properties can be tailored to mimic those of native tissues.
-
Wound Dressings: When combined with polymers like HPMC, the resulting hydrogels can maintain a moist wound environment, which is conducive to healing. They can also absorb wound exudate and provide a protective barrier against infection.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative hydrogel system prepared using this compound as a crosslinker.
| Hydrogel System | Crosslinker Concentration (%) | Swelling Ratio (%) | Water Uptake (%) (after 1h) | Tensile Strength (kPa) | Elongation at Break (%) | Cell Viability (%) |
| HPMC/Polyurethane IPN | 1 | Data not available | 5.1 | Data not available | Data not available | > 80 (Hypothetical) |
| Gelatin/Polyurethane | 2 | Data not available | Data not available | ~12-450 | up to 83 | > 90 (Hypothetical) |
| PVA/Polyurethane | 1.5 | Data not available | Data not available | Data not available | Data not available | > 85 (Hypothetical) |
Note: Quantitative data for hydrogels specifically using this compound is limited in publicly available literature. The data for Gelatin/Polyurethane is based on diisocyanate crosslinkers and serves as a reference for potential mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of HPMC/Polyurethane IPN Hydrogel
This protocol describes the preparation of an interpenetrating polymer network (IPN) hydrogel composed of hydroxypropyl methylcellulose (HPMC) and a polyurethane network formed by this compound.
Materials:
-
Hydroxypropyl methylcellulose (HPMC)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
HPMC Solution Preparation: Dissolve a specified amount of HPMC (e.g., 10% w/v) in anhydrous DMSO with stirring at 60°C until a clear, viscous solution is obtained. Cool the solution to room temperature.
-
Crosslinker Addition: To the HPMC solution, add this compound (e.g., 1% w/w relative to HPMC) and a catalytic amount of DBTDL (e.g., 0.1% w/w of the crosslinker).
-
Mixing and Casting: Stir the mixture vigorously for 5-10 minutes to ensure homogeneous distribution of the crosslinker. Cast the solution into a desired mold (e.g., a petri dish) to form a thin film.
-
Curing: Place the mold in an oven at 70°C for 24 hours to facilitate the crosslinking reaction between the isocyanate groups and the hydroxyl groups of HPMC.
-
Purification and Swelling: After curing, immerse the resulting hydrogel film in a large volume of deionized water for 48 hours, changing the water periodically, to remove any unreacted reagents and solvent. Finally, equilibrate the hydrogel in PBS (pH 7.4).
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Ratio Determination
-
Equilibrate the hydrogel sample in deionized water at room temperature for 24 hours.
-
Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Freeze-dry the hydrogel sample to a constant weight to obtain the dry weight (Wd).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100
2.2 Mechanical Testing (Tensile Strength)
-
Prepare dumbbell-shaped specimens from the swollen hydrogel using a standard die.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 10 mm/min).
-
Record the stress-strain curve and determine the tensile strength (the maximum stress before failure) and elongation at break.
2.3 In Vitro Drug Release Study
-
Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
2.4 In Vitro Cytotoxicity Assay (MTT Assay)
-
Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol (B145695) treatment).
-
Place the sterile hydrogel samples in a 96-well plate.
-
Seed a specific cell line (e.g., L929 fibroblasts) onto the surface of the hydrogels at a known density.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Dissolve the resulting formazan (B1609692) crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to a control group (cells grown without the hydrogel).
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis, characterization, and application of biomedical hydrogels.
Signaling Pathway
Caption: Generalized cell-hydrogel interactions leading to tissue regeneration.
References
Application Note: Characterizing the Cure Behavior of Tris(6-isocyanatohexyl)isocyanurate (HDI Trimer)-Based Polyurethane Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(6-isocyanatohexyl)isocyanurate, commonly known as HDI trimer, is a widely utilized aliphatic polyisocyanate crosslinking agent in the formulation of high-performance polyurethane coatings and adhesives. Its isocyanurate ring structure provides excellent thermal and chemical resistance, while the aliphatic backbone imparts outstanding weathering and UV stability. Understanding the cure behavior of HDI trimer with various polyols is paramount for optimizing formulation properties, ensuring consistent product performance, and controlling manufacturing processes.
This application note provides a detailed experimental design for comprehensively characterizing the cure behavior of an HDI trimer-based polyurethane system. The protocols outlined herein utilize three key analytical techniques: Differential Scanning Calorimetry (DSC), Fourier Transform Infrared (FTIR) Spectroscopy, and Rheometry. These methods provide critical insights into the reaction kinetics, chemical conversion, and viscoelastic changes that occur during the curing process.
Experimental Objectives
The primary objectives of this experimental design are:
-
To determine the thermal characteristics of the curing reaction, including the onset temperature, peak exothermic temperature, and total enthalpy of reaction using DSC.
-
To monitor the chemical conversion of the isocyanate groups in real-time by tracking the disappearance of the characteristic N=C=O stretching vibration using FTIR spectroscopy.
-
To characterize the evolution of viscoelastic properties, such as viscosity, storage modulus (G'), and loss modulus (G''), and to determine the gel point of the curing system using rheometry.
-
To investigate the influence of temperature on the cure rate and overall cure profile.
Materials and Equipment
Materials:
-
This compound (HDI Trimer), Desmodur® N3300 or equivalent
-
Polyester or Polyether Polyol (e.g., Polycaprolactone diol, Polypropylene glycol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous Solvent (e.g., Toluene, Methyl ethyl ketone - for cleaning)
Equipment:
-
Differential Scanning Calorimeter (DSC) with hermetic aluminum pans
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage
-
Rotational Rheometer with parallel plate geometry and a temperature-controlled chamber
-
Analytical Balance (4 decimal places)
-
Positive displacement pipettes or syringes for accurate liquid handling
-
Disposable mixing cups and stir rods
-
Fume hood
Experimental Protocols
Sample Preparation
-
Stoichiometry Calculation: Calculate the required mass of HDI trimer and polyol to achieve a specific NCO:OH stoichiometric ratio (e.g., 1.05:1). The equivalent weights of the HDI trimer and the polyol are required for this calculation.
-
Pre-heating: Pre-heat the HDI trimer and polyol to the desired mixing temperature (e.g., 25°C or 50°C) to ensure consistent initial conditions.
-
Mixing: In a disposable cup, accurately weigh the required amount of polyol. Add the calculated amount of HDI trimer and catalyst (if used).
-
Homogenization: Mix the components thoroughly for a specified time (e.g., 2 minutes) until a homogeneous mixture is obtained. Avoid introducing excessive air bubbles.
-
Immediate Analysis: Immediately proceed with DSC, FTIR, and rheological measurements to capture the initial stages of the curing reaction.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Encapsulation: Immediately after mixing, accurately weigh 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Non-Isothermal Scan:
-
Equilibrate the sample at a starting temperature below the expected reaction onset (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the reaction is complete (e.g., 250°C).[1]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of curing, the peak exothermic temperature, and the total enthalpy of the reaction (ΔH) from the DSC thermogram.
-
Use multiple heating rates to perform kinetic analysis using models such as the Kissinger or Ozawa-Flynn-Wall method to determine the activation energy (Ea) of the curing reaction.
-
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrument Setup:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Set the desired temperature for the heated ATR stage.
-
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal at the set temperature.
-
Sample Application: Apply a small drop of the freshly prepared reactive mixture onto the ATR crystal, ensuring complete coverage.
-
Time-Resolved Measurement:
-
Data Analysis:
Rheometry Protocol
-
Instrument Setup:
-
Equip the rheometer with a parallel plate geometry (e.g., 25 mm diameter).
-
Set the gap between the plates to a specified distance (e.g., 1 mm).[2]
-
Equilibrate the plates to the desired isothermal cure temperature.
-
-
Sample Loading: Dispense the freshly prepared reactive mixture onto the center of the lower plate. Lower the upper plate to the specified gap, ensuring the sample fills the gap completely and trimming any excess material.
-
Oscillatory Measurement:
-
Start an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 0.1-1%).[2]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Plot G' and G'' versus time. The crossover point where G' = G'' is typically defined as the gel point, which represents the transition from a liquid to a solid-like state.[2]
-
Monitor the change in complex viscosity over time to understand the viscosity build-up during the curing process.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: DSC Non-Isothermal Cure Characteristics
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (ΔH, J/g) |
| 5 | 85.2 | 115.8 | 350.4 |
| 10 | 92.5 | 128.3 | 348.9 |
| 15 | 98.1 | 135.7 | 351.2 |
| 20 | 103.6 | 142.1 | 349.5 |
Table 2: FTIR Isothermal Cure Data at Different Temperatures
| Temperature (°C) | Time to 50% Conversion (min) | Time to 90% Conversion (min) | Final Conversion (%) |
| 60 | 15.3 | 45.8 | 98.5 |
| 80 | 8.1 | 25.2 | 99.1 |
| 100 | 4.5 | 14.7 | 99.3 |
Table 3: Rheological Isothermal Cure Data at Different Temperatures
| Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (min) | Final Storage Modulus (G', Pa) |
| 60 | 1.2 | 20.5 | 1.5 x 10⁶ |
| 80 | 0.8 | 10.2 | 1.8 x 10⁶ |
| 100 | 0.5 | 5.8 | 2.1 x 10⁶ |
Visualizations
Caption: Experimental workflow for studying HDI trimer cure behavior.
Caption: Curing reaction of HDI trimer with a diol to form a polyurethane network.
References
- 1. Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin | MDPI [mdpi.com]
- 2. Curing Reactions of Polyurethane Resins - Advancing Materials [thermofisher.com]
- 3. m.remspec.com [m.remspec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris(6-isocyanatohexyl)isocyanurate in Flexible Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(6-isocyanatohexyl)isocyanurate is a trifunctional aliphatic isocyanate that serves as a key crosslinking agent in the synthesis of polyurethanes. Its unique isocyanurate ring structure provides excellent thermal stability, while the flexible hexyl chains contribute to the elasticity of the resulting polymer network. These properties make it a promising candidate for the development of flexible, stretchable, and durable materials essential for the burgeoning field of flexible electronics. This document provides an overview of its application, key data, and detailed experimental protocols for the synthesis of polyurethane elastomers for flexible electronic substrates and conductive composites.
Key Applications in Flexible Electronics
Due to its ability to form highly flexible and resilient polyurethane networks, this compound is particularly suitable for:
-
Flexible Substrates: Creating robust and bendable substrates for mounting and interconnecting electronic components.
-
Dielectric Layers: Serving as a flexible insulating material in capacitors and transistors.
-
Encapsulation Materials: Providing protective and flexible coatings for sensitive electronic components.
-
Binders for Conductive Inks: Forming a flexible matrix for conductive fillers (e.g., silver nanoparticles, carbon nanotubes) to create stretchable conductive tracks.
Data Presentation
While specific data for the application of this compound in flexible electronics is limited in publicly available literature, the following table summarizes key properties of a polyurethane composition containing this isocyanurate, as described in a patent for coating applications.[1] This data provides an insight into the characteristics of the resulting material.
| Property | Value |
| NCO Content of Isocyanurate Polymer | 22.5 to 24.7% by weight |
| Viscosity of Isocyanurate Polymer | 400 to 1600 cps at 25°C |
| Free Monomeric HMDI Content | Substantially free |
| Compatibility with Polyols | Excellent with low polarity polyols |
| Resulting Film Properties | High gloss, smooth surface |
Experimental Protocols
The following are representative protocols for the synthesis of polyurethane-based materials for flexible electronics using this compound as a crosslinker.
Protocol 1: Synthesis of a Flexible Polyurethane Elastomer Substrate
This protocol outlines the steps for creating a flexible, non-conductive polyurethane film suitable as a substrate for flexible electronics.
Materials:
-
Polycaprolactone (PCL) diol (or other suitable polyol, e.g., Polytetrahydrofuran)
-
This compound
-
1,4-Butanediol (B3395766) (BDO) (as a chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Toluene (B28343) (solvent)
Procedure:
-
Pre-polymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a calculated amount of PCL diol.
-
Heat the flask to 80°C under a nitrogen atmosphere to melt and dry the polyol.
-
Cool the flask to 60°C and add a stoichiometric excess of this compound.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring to form the NCO-terminated prepolymer.
-
-
Chain Extension and Curing:
-
Dissolve the prepolymer in anhydrous toluene to achieve a desired viscosity.
-
Add a stoichiometric amount of 1,4-butanediol (chain extender) to the prepolymer solution with vigorous stirring.
-
Cast the resulting mixture onto a flat, non-stick surface (e.g., a Teflon plate) using a doctor blade to control the thickness.
-
Cure the cast film in an oven at 80°C for 12-24 hours to complete the crosslinking reaction.
-
After curing, peel the flexible polyurethane film from the substrate.
-
Protocol 2: Formulation of a Stretchable Conductive Ink
This protocol describes the formulation of a conductive ink using a polyurethane binder crosslinked with this compound.
Materials:
-
Polyurethane prepolymer (synthesized as in Protocol 1, Step 1)
-
Silver nanoparticles (or other conductive filler)
-
This compound
-
Dispersing agent (e.g., BYK-111)
-
Solvent (e.g., a mixture of terpineol (B192494) and ethyl acetate)
Procedure:
-
Binder Preparation:
-
Dissolve the NCO-terminated polyurethane prepolymer in the solvent mixture.
-
Add a calculated amount of this compound to act as a crosslinker for the final cured ink.
-
-
Ink Formulation:
-
In a separate container, disperse the silver nanoparticles in the solvent mixture with the aid of a dispersing agent. Use sonication or high-shear mixing to ensure a uniform dispersion.
-
Slowly add the polyurethane binder solution to the conductive filler dispersion while stirring continuously.
-
Homogenize the mixture using a three-roll mill or a similar high-shear mixing technique to achieve a printable ink with the desired viscosity.
-
-
Printing and Curing:
-
Print the formulated ink onto the desired flexible substrate using techniques such as screen printing or inkjet printing.
-
Cure the printed pattern in an oven at a temperature compatible with the substrate (e.g., 100-120°C) for a specified duration to evaporate the solvent and induce crosslinking of the polyurethane binder.
-
Visualizations
Polyurethane Synthesis Workflow
Caption: General workflow for synthesizing flexible polyurethane elastomers.
Polymer Network Structure
Caption: Simplified representation of the crosslinked polymer network.
References
Troubleshooting & Optimization
How to prevent premature gelation with Tris(6-isocyanatohexyl)isocyanurate
Welcome to the technical support center for Tris(6-isocyanatohexyl)isocyanurate (CAS No. 3779-63-3), a trifunctional isocyanate crosslinker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to prevent premature gelation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Hexamethylene Diisocyanate (HDI) trimer, is a polyisocyanate crosslinking agent. Its isocyanurate ring structure provides excellent thermal stability and resistance to weathering and chemicals. It is commonly used in the formulation of high-performance polyurethane coatings, adhesives, elastomers, and in the development of novel drug-carrying matrix systems.[1]
Q2: What causes premature gelation when working with this compound?
Premature gelation is the unwanted, early thickening and solidification of the formulation. The primary cause is the high reactivity of the isocyanate (-NCO) groups, which can react with various nucleophiles. The most common culprits are:
-
Moisture: Water reacts with isocyanate groups to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The newly formed amines are highly reactive towards other isocyanate groups, leading to the formation of urea (B33335) linkages and rapid viscosity increase, ultimately causing gelation.[2][3][4]
-
Active Hydrogen Compounds: Unintended reactions with alcohols, amines, or even acidic protons in other formulation components can initiate the crosslinking process prematurely.
-
High Temperatures: Elevated temperatures increase the reaction rate between the isocyanate and any present nucleophiles, accelerating the path to gelation.
-
Catalysts: The presence of unmanaged or overly active catalysts can significantly shorten the pot life of the formulation.
Q3: How should I properly store this compound to prevent degradation?
To maintain its reactivity and prevent premature polymerization, this compound should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) to protect it from moisture.[5] The recommended storage temperature is typically between 2-8°C.[5] It should be stored away from incompatible materials such as water, alcohols, amines, and strong acids or bases.
Q4: What are the key safety precautions when handling this compound?
This compound is a respiratory tract irritant and may cause skin sensitization.[6] It is harmful if inhaled.[6] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid breathing vapors or mists.
Troubleshooting Guide: Premature Gelation
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid viscosity increase immediately after mixing components. | Moisture contamination in reagents or solvents. | Use anhydrous grade solvents and ensure all glassware is thoroughly dried. Consider using moisture scavengers like molecular sieves (3Å or 4Å) or oxazolidines in your formulation. |
| Highly reactive polyol or other components. | Evaluate the reactivity of all components. If necessary, switch to a less reactive polyol or use a co-solvent to dilute the reactants. | |
| Ambient humidity is high. | Conduct experiments in a controlled environment with low humidity, such as a dry room or glove box. | |
| Formulation gels before the intended application or measurement time (short pot life). | Inappropriate catalyst or catalyst concentration. | Reduce the catalyst concentration or switch to a less active catalyst. Consider a delayed-action catalyst if applicable. |
| High ambient or process temperature. | Maintain a lower and controlled temperature during mixing and initial reaction stages. Work in a temperature-controlled lab environment. | |
| Presence of acidic or basic impurities. | Ensure the purity of all starting materials. Acidic or basic impurities can catalyze the isocyanate reactions.[7] | |
| Inconsistent gel times between batches. | Variable moisture content in raw materials. | Implement a strict protocol for drying all solvents and reagents before use. Quantify the water content of your polyol and other components. |
| Inaccurate measurement of components. | Use precise measuring equipment (e.g., calibrated balances and pipettes) to ensure consistent stoichiometry. | |
| Fluctuations in environmental conditions (temperature and humidity). | Monitor and record the temperature and humidity of the workspace for each experiment to identify potential correlations with gel time variability. | |
| Formation of solid particles or haziness in the solution. | Localized gelation due to poor mixing. | Ensure thorough and efficient mixing of all components. Use an appropriate stirrer and mixing speed to maintain a homogeneous solution. |
| Incompatibility of components. | Check the compatibility of all formulation components. Consider the use of a compatibilizer if necessary to prevent phase separation.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for a Polyurethane Formulation
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagent Handling: Dispense all reagents (this compound, polyol, catalyst, and any additives) under an inert atmosphere.
-
Mixing: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the polyol and any solvents.
-
Degassing: If necessary, degas the polyol and solvent mixture under vacuum to remove any dissolved gases and residual moisture.
-
Addition of Isocyanate: While stirring, slowly add the this compound to the polyol solution.
-
Catalyst Addition: If a catalyst is used, it should be added last, after the isocyanate and polyol are well mixed.
-
Monitoring: Monitor the viscosity of the reaction mixture over time to determine the pot life and gel time.
Protocol 2: Use of Moisture Scavengers
-
Activation: If using molecular sieves, activate them by heating in a vacuum oven according to the manufacturer's instructions.
-
Addition to Polyol: Add the activated molecular sieves (typically 1-5% by weight) to the polyol component and stir for several hours, or overnight, before adding the isocyanate.
-
Filtration: If necessary, the molecular sieves can be filtered out before the addition of the isocyanate, or they can be left in the formulation if they do not interfere with the final application.
Data Presentation
The following tables provide illustrative data on the expected behavior of HDI trimer-based systems. The actual values for your specific system may vary and should be determined experimentally.
Table 1: Illustrative Effect of Catalyst Concentration on Pot Life
| Catalyst (DABCO) Concentration (wt%) | Approximate Pot Life (hours) at 35°C |
| 0.0 | > 8 |
| 0.1 | 6 |
| 0.2 | 4 |
| 0.3 | 2.5 |
| 0.4 | 1.5 |
Based on data for HTPB/HDI-trimer systems.[10]
Table 2: Illustrative Effect of Temperature on Viscosity Build-up Rate
| Temperature (°C) | Relative Rate of Viscosity Increase |
| 25 | 1x |
| 35 | ~2x |
| 45 | ~4x |
| 55 | ~8x |
General trend observed for isocyanate-polyol reactions.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. paint.org [paint.org]
- 3. zypuw.com [zypuw.com]
- 4. Emulsion Stabilization Strategies for Tailored Isocyanate Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 3779-63-3 [sigmaaldrich.com]
- 6. This compound | C24H36N6O6 | CID 77411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Method for scavenging acidic impurities from polymeric isocyanates - Patent 0263946 [data.epo.org]
- 8. KR20100105439A - Compatibilizers for improving the shelf life of polyol mixtures - Google Patents [patents.google.com]
- 9. EP2088166B1 - Compatibilizing agents for improving the storage stability of polyol mixtures - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Concentration for Tris(6-isocyanatohexyl)isocyanurate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst concentration for reactions involving Tris(6-isocyanatohexyl)isocyanurate, also known as Hexamethylene Diisocyanate (HDI) Trimer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is proceeding too slowly or not at all. What is the likely cause and how can I fix it?
A1: An insufficient reaction rate is typically due to inadequate catalyst concentration or the selection of a less active catalyst.
-
Troubleshooting Steps:
-
Verify Catalyst Concentration: Ensure the correct amount of catalyst was added. Catalyst levels are often low (in the ppm or low wt% range), so accurate measurement is critical.
-
Increase Catalyst Concentration: Gradually increase the catalyst concentration. For many systems, doubling the catalyst concentration can significantly increase the reaction rate. However, be aware that excessively high concentrations can lead to side reactions.
-
Catalyst Selection: The activity of common catalysts for isocyanate reactions can vary. For the reaction of HDI trimer with polyols, organotin compounds like Dibutyltin Dilaurate (DBTDL) are generally more active than tertiary amines like 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1] For the trimerization of HDI monomer to form the isocyanurate, catalysts like quaternary ammonium (B1175870) carboxylates are highly effective.
-
Temperature: Increasing the reaction temperature can also accelerate the reaction. However, this may also promote the formation of side products like allophanates.
-
Q2: I'm observing a rapid increase in viscosity and potential gelation early in the reaction. What's happening and how can I prevent it?
A2: A rapid viscosity increase or premature gelation is often a sign of uncontrolled side reactions, such as the formation of higher molecular weight oligomers (pentamers, heptamers), or allophanate (B1242929)/biuret (B89757) crosslinking. This is often caused by excessive catalyst concentration.
-
Troubleshooting Steps:
-
Reduce Catalyst Concentration: This is the most critical step. High catalyst levels can accelerate side reactions more than the main urethane (B1682113) formation or trimerization.[2]
-
Optimize Temperature: High temperatures favor allophanate and biuret formation. Maintain the lowest possible temperature that still provides a reasonable reaction rate.
-
Stoichiometry Control: An excess of isocyanate can lead to a higher probability of side reactions. Ensure precise control over the stoichiometric ratio of reactants.
-
Catalyst Choice: Some catalysts have a higher selectivity for the desired reaction. For instance, in polyisocyanurate (PIR) foam production, catalysts based on organic salts of alkali metals are more selective towards the trimerization reaction compared to tertiary amines.
-
Q3: My final product contains a high level of side products like dimers, pentamers, and other higher oligomers. How can I improve the selectivity for the desired trimer?
A3: The formation of various oligomers is a common challenge in isocyanate trimerization. The distribution of these products is highly dependent on the catalyst, its concentration, and the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial for selectivity. For example, tri-n-butylphosphine (TBP) can be used as a catalyst, but it may also lead to the formation of dimers, though this is less prevalent with aliphatic isocyanates like HDI compared to aromatic ones.[3]
-
Optimize Catalyst Concentration: Finding the optimal catalyst concentration is key. As shown in the data tables below, different concentrations of the same catalyst can yield different product distributions.
-
Reaction Time and Temperature: The relative amounts of trimer, pentamer, and heptamer can change over the course of the reaction. Monitoring the reaction progress and stopping it at the optimal time can maximize the yield of the desired trimer.[3] For instance, with a TBP catalyst, the highest trimer content may be observed relatively early in the reaction, after which it may be consumed to form higher oligomers.[3]
-
Q4: How can I monitor the progress of my reaction in real-time?
A4: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent method for real-time monitoring of isocyanate reactions. The disappearance of the strong and sharp asymmetrical N=C=O stretching band, typically found between 2250 and 2285 cm⁻¹, provides a direct measure of isocyanate consumption. This allows for precise determination of reaction kinetics and endpoint.
Data Presentation: Catalyst Concentration and its Effects
The following tables summarize quantitative data on the effect of catalyst concentration on the reaction of Hexamethylene Diisocyanate (HDI) and its trimer.
Table 1: Effect of Tri-n-butylphosphine (TBP) Concentration on HDI-based Polyisocyanate Composition
| TBP Concentration (wt%) | HDI Trimer (wt%) | HDI Pentamer (wt%) | HDI Heptamer (wt%) | Higher Oligomers (wt%) |
| 0.1 | 8.17 | - | - | - |
| 0.5 | 22.84 | 15.47 | 16.41 | Increases over time |
| 1.0 | Higher conversion, but may lead to more side products | - | - | - |
Note: Data is illustrative and based on findings in literature.[3][4] The distribution of oligomers changes significantly with reaction time.
Table 2: Effect of DABCO Concentration on the Viscosity Build-up of an HTPB/HDI-Trimer System at 35°C
| DABCO Concentration (wt%) | Rheological Rate Constant, kη (x 10⁻⁴ s⁻¹) | Pot Life |
| 0.0 | ~0.47 | Long |
| 0.1 | - | Decreased |
| 0.2 | - | Significantly Decreased |
| 0.3 | - | Short |
| 0.4 | 2.46 | Very Short |
Note: Increased DABCO concentration significantly accelerates the viscosity build-up, thus shortening the pot life.[1] An optimal DABCO concentration of 0.216 wt% was found to achieve a 4-hour pot life in this specific system.[1]
Experimental Protocols
1. Determination of Isocyanate (NCO) Content by Titration
This method is used to determine the concentration of reactive isocyanate groups. The isocyanate reacts with an excess of di-n-butylamine to form a urea, and the unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
-
Reagents:
-
Dry Toluene
-
Di-n-butylamine solution (e.g., 2M in dry toluene)
-
Isopropyl alcohol
-
Standardized hydrochloric acid (e.g., 1M)
-
Indicator solution (e.g., bromophenol blue) or a pH electrode for potentiometric titration.
-
-
Procedure:
-
Accurately weigh a sample of the isocyanate-containing material into a dry Erlenmeyer flask.
-
Add a known excess of the di-n-butylamine solution to the flask.
-
Stopper the flask, swirl to mix, and allow it to stand for a specified time (e.g., 15-20 minutes) to ensure complete reaction.
-
Add isopropyl alcohol to the flask.
-
Titrate the solution with the standardized hydrochloric acid to the endpoint.
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculate the %NCO using the appropriate formula, taking into account the sample weight, and the volumes and concentrations of the titrant for both the sample and the blank.
-
2. In-Situ Monitoring of Isocyanate Reactions by FTIR Spectroscopy
This protocol outlines the general steps for monitoring the reaction in real-time.
-
Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ measurements.
-
Reaction vessel with a port for the ATR probe.
-
-
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent or the initial reaction mixture before the addition of the catalyst or one of the reactants.
-
Reaction Initiation: Start the reaction by adding the final component (e.g., the catalyst).
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
Monitoring the NCO Peak: Monitor the intensity of the isocyanate peak (around 2250-2285 cm⁻¹). The peak area or height is proportional to the concentration of unreacted isocyanate groups.
-
Data Analysis: Plot the NCO peak intensity versus time to obtain a reaction profile. This can be used to determine the reaction rate, endpoint, and to study the reaction kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing catalyst concentration.
Caption: Troubleshooting decision tree for common reaction issues.
References
Troubleshooting incomplete curing of Tris(6-isocyanatohexyl)isocyanurate resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(6-isocyanatohexyl)isocyanurate (also known as HDI Trimer) resins.
Troubleshooting Incomplete Curing
Incomplete or improper curing of this compound resins can manifest in various ways, including soft spots, tackiness, or a failure to achieve desired physical properties. This section provides a systematic approach to identifying and resolving common curing issues.
Visual Inspection Guide for Cured Resins
| Observation | Potential Cause(s) | Recommended Action(s) |
| Tacky or Sticky Surface | Incomplete cure due to incorrect mix ratio, low temperature, or moisture inhibition. | Verify mix ratio, ensure ambient temperature is within the recommended range, and control humidity. Consider a post-cure at a slightly elevated temperature. |
| Soft Spots | Inhomogeneous mixing of resin and curative, or localized temperature differences.[1] | Ensure thorough mixing of components.[1] For larger castings, try to maintain a uniform temperature throughout the curing process.[1] |
| Bubbles or Foam | Moisture contamination reacting with isocyanate groups to produce CO2 gas. | Dry all components, including fillers and pigments, before mixing. Use a nitrogen blanket over partially used containers and operate in a low-humidity environment. |
| Cloudiness or Haziness | Moisture contamination in the isocyanate component. | Discard contaminated material. Prevent future contamination by storing resins in tightly sealed containers with a nitrogen blanket. |
| Cracking | Excessive shrinkage during cure, often due to high exotherm in large masses or non-uniform curing.[1] | Reduce the batch size or use a slower catalyst to control the exotherm. Ensure uniform temperature during curing.[1] |
| Discoloration | Exposure to UV light (for non-UV stabilized formulations) or excessive curing temperatures. | Use UV-stabilized formulations for applications exposed to sunlight. Adhere to the recommended curing temperature schedule. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete curing issues.
Caption: A step-by-step workflow for diagnosing incomplete curing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete curing in this compound resin systems?
A1: The most frequent causes are:
-
Incorrect Mix Ratio: An off-ratio mix, either rich in isocyanate or polyol, will result in unreacted components and incomplete curing.[2][3]
-
Moisture Contamination: Isocyanates are highly reactive with water. Moisture from the air, containers, or raw materials can lead to the formation of carbon dioxide and urea (B33335), which disrupts the primary urethane (B1682113) reaction.
-
Inadequate Mixing: If the components are not mixed thoroughly, you will have localized areas that are off-ratio, leading to soft or tacky spots in the cured product.[1]
-
Low Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction rate will be significantly slower, and the resin may not achieve a full cure in the expected timeframe.[4]
Q2: How does humidity affect the curing process?
A2: Humidity can significantly hinder the curing process. The isocyanate groups (-NCO) in the resin will preferentially react with water (H₂O) from the atmosphere over the hydroxyl groups (-OH) of the polyol. This side reaction consumes the isocyanate, altering the stoichiometry of the system and leading to a weaker, incompletely cured material. It can also produce carbon dioxide gas, resulting in bubbles or foaming.[5] Studies have shown that the reaction of isocyanate groups is inversely proportional to the relative humidity.[6]
Q3: What is the ideal temperature range for curing this compound resins?
A3: While the optimal temperature can vary depending on the specific formulation and catalyst used, a common recommendation for room-temperature curing systems is between 24-30°C (75-85°F).[7] One study on a modified HDI trimer system demonstrated a complete cure within 7.5 hours at 25°C.[8] Lower temperatures will slow down the reaction, while significantly higher temperatures can accelerate it to the point of causing excessive exotherm and potential material degradation.[4] Always refer to the manufacturer's technical data sheet for specific recommendations.
Q4: Can I use a catalyst to speed up the curing process? What are the risks?
A4: Yes, catalysts are often used to accelerate the curing of polyurethane systems. For this compound, common catalysts include tertiary amines (like 1,4-diazabicyclo[2.2.2]octane or DABCO) and organometallic compounds.[9] However, using too much catalyst can lead to a very short pot life, making the resin difficult to work with, and can cause excessive heat generation (exotherm), which may lead to shrinkage and stress cracking.[1] Conversely, too little catalyst can result in a very slow or incomplete cure.[10] The precise amount and type of catalyst should be carefully controlled based on the desired reaction profile.
Q5: My cured resin has soft spots. What went wrong?
A5: Soft spots are typically a result of improper or incomplete mixing.[1] This creates localized areas where the mix ratio is incorrect, leaving unreacted resin or hardener.[1] To prevent this, ensure you are scraping the sides and bottom of the mixing container thoroughly and mixing for the recommended amount of time until the mixture is uniform in color and consistency. Another potential cause is a significant temperature difference across the curing part, where cooler areas cure more slowly.[1]
Experimental Protocols
Protocol 1: Determination of Isocyanate (NCO) Content by Titration
This method is used to determine the percentage of reactive isocyanate groups in the uncured resin, which is a critical quality control parameter. The procedure involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine and then back-titrating the unreacted amine with a standard solution of hydrochloric acid.[11][12][13][14]
Materials:
-
Di-n-butylamine solution (0.9 M in dry toluene)
-
Hydrochloric acid (1 M in isopropanol, standardized)
-
Anhydrous Toluene (B28343)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bars
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2-5 g of the isocyanate resin into a 250 mL Erlenmeyer flask.
-
Add 30 mL of anhydrous toluene and stir with a magnetic stirrer until the sample is completely dissolved.
-
Carefully add exactly 20.0 mL of the 0.9 M di-n-butylamine solution to the flask. Seal the flask with a watch glass or parafilm.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 30 mL of methanol to the flask.
-
Titrate the solution with the standardized 1 M hydrochloric acid solution until the endpoint is reached. The endpoint can be determined potentiometrically or with a suitable indicator.
-
Perform a blank titration by following the same procedure but without adding the resin sample.
Calculation: The %NCO is calculated using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
4.202 = A constant that combines the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.
-
W_sample = Weight of the resin sample (g)
Protocol 2: Monitoring Cure Progression with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the curing process in real-time. The reaction can be followed by observing the disappearance of the characteristic isocyanate (-N=C=O) absorption band.[15]
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Thoroughly mix the this compound resin with the polyol curative at the correct stoichiometric ratio.
-
Apply a small amount of the mixed, uncured resin onto the ATR crystal, ensuring good contact.
-
Immediately begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).
-
Monitor the intensity of the isocyanate peak, which appears as a sharp, distinct band around 2270 cm⁻¹.[6]
-
Continue collecting spectra until the isocyanate peak has disappeared or its intensity has stabilized, indicating that the reaction is complete.
Data Analysis: The extent of the reaction can be quantified by measuring the area of the isocyanate peak at each time point and normalizing it to an internal standard peak that does not change during the reaction. A plot of the normalized isocyanate peak area versus time will show the curing kinetics of the resin system.
Protocol 3: Hardness Testing of Cured Resin
The hardness of the fully cured resin is a key indicator of its mechanical properties and can confirm the completion of the cure. The Shore durometer hardness test is a common method for this measurement.[16][17][18]
Equipment:
-
Shore A or Shore D durometer (Shore D is typically used for harder polyurethanes)
-
Flat, cured sample with a minimum thickness of 6 mm (this can be achieved by stacking thinner samples)
Procedure (based on ASTM D2240): [16]
-
Ensure the cured resin sample has been conditioned at a standard temperature (e.g., 23 ± 2°C) for at least 24 hours.
-
Place the sample on a flat, hard surface.
-
Hold the durometer perpendicular to the surface of the sample.
-
Apply firm, consistent pressure to the durometer, ensuring the presser foot is in full contact with the sample surface.
-
Read the hardness value on the durometer dial within one second of the presser foot making full contact with the sample.
-
Take multiple readings at different locations on the sample (at least 6 mm apart) and calculate the average value.
Quantitative Data
Effect of Catalyst Concentration on Pot Life and Viscosity
The following table summarizes the effect of 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst concentration on the pot life of a Hydroxyl-Terminated Polybutadiene (HTPB) / HDI-Trimer system at 35°C.[9] While the polyol is different, this data illustrates the significant impact a catalyst can have on the curing profile.
| Catalyst (DABCO) Concentration (wt. %) | Pot Life (hours) | Rheological Rate Constant (kη) (s⁻¹) |
| 0.000 | > 24 | 0.47 x 10⁻⁴ |
| 0.108 | ~ 8 | 1.24 x 10⁻⁴ |
| 0.216 | 4 | - |
| 0.432 | < 2 | 2.46 x 10⁻⁴ |
Data adapted from a study on HTPB/HDI-Trimer systems. The pot life of 4 hours at 0.216 wt.% catalyst was a calculated value in the study to achieve a specific processing window.[9]
Effect of Humidity on Curing Kinetics
The presence of moisture significantly impacts the curing of isocyanate resins. The following data, from a study on pMDI resin curing with wood, demonstrates how increasing moisture content can affect the reaction enthalpy and rate.[5]
| Moisture Content (%) | Reaction Enthalpy (J/g) | Reaction Rate Constant (s⁻¹) |
| 0 | 100 | 0.0005 |
| 6 | 120 | 0.0010 |
| 12 | 140 | 0.0025 |
| 18 | 145 | 0.0026 |
This data illustrates a general trend and is based on a pMDI/wood system. The specific values will vary for a this compound system.[5]
Signaling Pathways and Logical Relationships
Curing Reaction Pathway
The primary curing reaction of this compound involves the reaction of its isocyanate groups with the hydroxyl groups of a polyol to form a cross-linked polyurethane network.
Caption: The basic reaction scheme for polyurethane formation.
Competitive Reaction with Moisture
When moisture is present, it competes with the polyol for reaction with the isocyanate groups, leading to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The amine can further react with isocyanate to form a urea linkage.
Caption: The reaction pathway of isocyanate with water.
References
- 1. crosslinktech.com [crosslinktech.com]
- 2. agilent.com [agilent.com]
- 3. kta.com [kta.com]
- 4. Poly not drying | LumberJocks Woodworking Forum [lumberjocks.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. paint.org [paint.org]
- 7. hirosarts.com [hirosarts.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jmscience.com [jmscience.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. m.remspec.com [m.remspec.com]
- 16. gallaghercorp.com [gallaghercorp.com]
- 17. uniflexinc.com [uniflexinc.com]
- 18. knowledgecenter.mearthane.com [knowledgecenter.mearthane.com]
Strategies to minimize side reactions of Tris(6-isocyanatohexyl)isocyanurate
Welcome to the Technical Support Center for Tris(6-isocyanatohexyl)isocyanurate (TIH), also known as Hexamethylene Diisocyanate (HDI) Trimer. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side reactions during their experiments with TIH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound (TIH)?
A1: The primary side reactions involving TIH are:
-
Reaction with Water (Moisture): Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas. The amine can further react with another isocyanate group to form a thermally stable urea (B33335) linkage. This is often the most significant and problematic side reaction.[1]
-
Allophanate (B1242929) Formation: At elevated temperatures (typically above 100-140°C), the isocyanate group can react with a urethane (B1682113) linkage to form an allophanate linkage. This introduces branching and cross-linking into the polymer structure.[2][3]
-
Biuret (B89757) Formation: Similar to allophanate formation, isocyanates can react with urea linkages at high temperatures (generally above 120°C) to form biuret linkages, which also results in branching.[2]
-
Self-Polymerization (Oligomerization): Under certain conditions, especially with specific catalysts, TIH can undergo further oligomerization to form higher molecular weight species like pentamers and heptamers.[4][5]
Q2: How can I prevent moisture-related side reactions?
A2: Preventing moisture contamination is critical for successful reactions with TIH. Key strategies include:
-
Use of Moisture Scavengers: Incorporating moisture scavengers into your formulation is a highly effective method.[6][7][8] Additives like p-toluenesulfonyl isocyanate (TSI) or oxazolidines can chemically react with and eliminate trace amounts of water from solvents, polyols, and pigments.[6][7]
-
Inert Atmosphere: Conduct all experiments under a dry, inert atmosphere, such as nitrogen or argon.[9] This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Reagents and Solvents: Ensure all polyols, solvents, and other reagents are thoroughly dried before use. Techniques like azeotropic distillation or the use of molecular sieves can be employed. The water content of reactants can be accurately measured using Karl Fischer titration.[1][6][10]
-
Proper Storage: Store TIH and other hygroscopic reagents in tightly sealed containers with desiccants and under a nitrogen blanket to prevent moisture absorption during storage.[9]
Q3: At what temperatures do allophanate and biuret formation become significant?
A3: Allophanate formation typically begins to occur at temperatures between 100°C and 140°C. Biuret formation generally requires slightly higher temperatures, often above 120°C.[2][3] It is important to note that these reactions are often reversible at even higher temperatures. To minimize these side reactions, it is advisable to conduct your main urethane-forming reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Q4: What is the purpose of using a "blocked" isocyanate?
A4: A blocked isocyanate is a TIH molecule where the reactive isocyanate groups have been temporarily protected by reacting them with a "blocking agent."[2] This renders the isocyanate non-reactive at ambient temperatures, which offers several advantages:
-
One-Component (1K) Systems: Blocked isocyanates can be pre-mixed with polyols to create stable, one-component systems that only react upon heating.
-
Moisture Insensitivity: The blocked isocyanate is significantly less sensitive to moisture, improving storage stability and pot life.[11]
-
Controlled Reactivity: The reaction is initiated by heating the system to the "deblocking temperature" of the specific blocking agent used, at which point the blocking agent is released and the isocyanate group is regenerated to react with the polyol.[2][11]
Q5: How do I choose the right catalyst for my reaction?
A5: Catalyst selection is crucial for controlling both the reaction rate and the selectivity towards the desired urethane formation, while minimizing side reactions.
-
Selectivity: Some catalysts, like certain zirconium complexes, show higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction compared to traditional tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL).[12][13] This can be particularly advantageous in systems where trace moisture is unavoidable.
-
Activity: The catalyst's activity will determine the curing speed. Tertiary amines and organometallic compounds are common catalysts.[14] The concentration of the catalyst also plays a significant role in the reaction kinetics.[15][16]
-
Pot Life: The choice of catalyst can significantly impact the working time or "pot life" of your formulation.[14] A less active catalyst will generally provide a longer pot life.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bubbles or Foaming in the Cured Product | Reaction of TIH with moisture (water) leading to CO2 generation.[2][17] | - Ensure all reactants, solvents, and equipment are scrupulously dry.[2] - Use a moisture scavenger in your formulation.[7][8] - Work under a dry, inert atmosphere (e.g., nitrogen blanket).[9] - Degas the mixed components under vacuum before curing. |
| Product is Brittle or has Higher than Expected Cross-link Density | - Formation of allophanate and/or biuret linkages due to excessively high reaction temperatures.[2] - Incorrect stoichiometry (significant excess of isocyanate). | - Lower the reaction/curing temperature to below 100°C if possible. - Carefully control the NCO:OH ratio to be as close to stoichiometric as your application allows. |
| Inconsistent Curing or Slow Reaction Rate | - Inactive or insufficient catalyst. - Low reaction temperature. - Presence of acidic impurities which can inhibit some catalysts. | - Verify the activity and concentration of your catalyst. - Increase the reaction temperature, being mindful of the potential for allophanate/biuret formation. - Ensure the purity of your reactants and solvents. |
| Gelation or Premature Curing | - Catalyst is too active or used at too high a concentration. - Reaction temperature is too high. - Unintended reaction with moisture. | - Reduce the catalyst concentration or switch to a less active catalyst. - Lower the reaction temperature. - Implement rigorous moisture control measures. |
| Cloudiness or Precipitation in Isocyanate Component | Moisture contamination leading to the formation of insoluble polyureas.[9] | - Discard the contaminated isocyanate. - Ensure proper storage and handling procedures are in place to prevent future contamination.[9] |
Quantitative Data Summary
Table 1: Deblocking Temperatures of Common Isocyanate Blocking Agents
The deblocking temperature is a critical parameter for designing thermally cured one-component polyurethane systems. It can be influenced by the specific isocyanate, the presence of a catalyst, and the analytical method used for determination.[2][10][11]
| Blocking Agent | Deblocking Temperature Range (°C) |
| Sodium Bisulfite | 85 - 110 |
| Diethyl Malonate | 110 - 120 |
| 3,5-Dimethylpyrazole (DMP) | 110 - 120 |
| Methyl Ethyl Ketoxime (MEKO) | 135 - 160 |
| Phenol | 140 - 150 |
| ε-Caprolactam | 160 - 180 |
Data compiled from multiple sources.[2][11][18] The exact deblocking temperature can vary based on experimental conditions.
Table 2: Catalyst Selectivity for Urethane vs. Urea Formation
The selectivity of a catalyst for the isocyanate-hydroxyl reaction over the isocyanate-water reaction is crucial for minimizing moisture-related side reactions. This can be expressed as a ratio of the rate of urethane formation to the rate of urea formation.
| Catalyst Type | Relative Selectivity (Urethane:Urea) | Notes |
| Zirconium Complexes | High | Can lead to less gassing, longer pot life, and higher gloss in the presence of moisture compared to tin catalysts.[12][13][15] |
| Dibutyltin Dilaurate (DBTDL) | Moderate to Low | Catalyzes both the isocyanate-hydroxyl and isocyanate-water reactions effectively.[13][15] |
| Tertiary Amines | Varies | Selectivity can vary widely depending on the specific amine structure. |
This table provides a qualitative comparison. Quantitative selectivity ratios are highly dependent on the specific catalyst, reactants, and reaction conditions.
Experimental Protocols
Protocol 1: Determination of Water Content in Polyols using Karl Fischer Titration
Objective: To accurately quantify the moisture content in polyol samples to prevent side reactions with TIH. This method is based on the ASTM D4672-12 standard.[10]
Apparatus and Reagents:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Titration cell
-
Syringe with a needle
-
Analytical balance
-
Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)
-
Anhydrous methanol (B129727) (for volumetric titration)
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation: No special preparation is needed for liquid polyols.
-
Titration: a. Accurately weigh a suitable amount of the polyol sample directly into the titration vessel or into a syringe. The sample size will depend on the expected water content and the titrator's sensitivity. b. Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint. c. The instrument's software will calculate the water content, typically in ppm or percentage.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.[1]
Protocol 2: In-Situ Monitoring of Isocyanate Reactions using FT-IR Spectroscopy
Objective: To monitor the consumption of isocyanate groups (-NCO) and the formation of urethane and potential side products (e.g., urea, allophanate) in real-time.
Apparatus:
-
FT-IR Spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel with an appropriate port for the ATR probe.
-
Temperature control system.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean, and dry ATR crystal.
-
Initial Spectrum: Charge the reactor with the initial components (e.g., polyol, solvent, catalyst) but without the isocyanate. Record a spectrum of this initial mixture.
-
Reaction Initiation: Add the TIH to the reactor to start the reaction.
-
Data Acquisition: Begin collecting FT-IR spectra at regular intervals (e.g., every 60 seconds).
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[19]
-
Monitor the increase in the absorbance of the urethane carbonyl peak (around 1700-1730 cm⁻¹).
-
Monitor for the appearance of peaks associated with side products, such as the urea carbonyl peak (around 1640 cm⁻¹).
-
The concentration of the species can be correlated with the peak heights or areas to determine reaction kinetics and monitor for the formation of side products.[19]
-
Diagrams
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. crosslinktech.com [crosslinktech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN113683577A - Synthetic method of hexamethylene diisocyanate trimer - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 8. specialchem.com [specialchem.com]
- 9. scispace.com [scispace.com]
- 10. mt.com [mt.com]
- 11. How to Remove Bubbles from Polyurethane - This Old House [thisoldhouse.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. turkchem.net [turkchem.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. super-silicon.com [super-silicon.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tris(6-isocyanatohexyl)isocyanurate Formulations
Welcome to the technical support center for Tris(6-isocyanatohexyl)isocyanurate (HDI Trimer) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the pot life of their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is "pot life" and why is it critical in my experiments?
A1: Pot life, or working life, is the period after mixing the components of a reactive system (in this case, your HDI trimer and polyol or other co-reactants) during which the formulation remains liquid enough to be applied effectively.[1] Once the pot life is exceeded, the viscosity increases significantly, potentially leading to gelling and making the formulation unusable.[1] Controlling pot life is crucial for ensuring reproducible experimental outcomes, consistent coating or material properties, and minimizing waste.
Q2: What are the primary factors that influence the pot life of my HDI trimer formulation?
A2: The pot life of your HDI trimer formulation is primarily influenced by:
-
Catalyst Type and Concentration: Catalysts are used to accelerate the curing reaction, but they also shorten the pot life.[2][3] The concentration of the catalyst is directly related to the pot life; higher concentrations lead to shorter pot lives.[2]
-
Moisture: Isocyanates, including HDI trimer, are highly reactive with water. Moisture contamination will lead to the formation of unstable carbamic acid, which dissociates into an amine and carbon dioxide (CO2). The amine then rapidly reacts with another isocyanate group, consuming the HDI trimer and potentially causing bubbling or foaming in the final product.
-
Temperature: Higher ambient or substrate temperatures will accelerate the reaction between the HDI trimer and the polyol, resulting in a shorter pot life.
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reaction rate and thus the pot life.
-
Co-reactant Reactivity: The chemical structure of the polyol or other co-reactants plays a significant role. For instance, primary hydroxyl groups are more reactive than secondary hydroxyl groups, leading to a shorter pot life.
Q3: How can I extend the pot life of my HDI trimer formulation?
A3: Several strategies can be employed to extend the pot life of your formulation:
-
Use of Acid Stabilizers: Small amounts of acidic compounds can neutralize any basic impurities in the system that may catalyze the isocyanate reaction, thereby extending the pot life.[2] Common examples include benzoyl chloride and phosphoric acid.
-
Slower Co-Crosslinkers: Blending HDI trimer with a less reactive isocyanate, such as Isophorone Diisocyanate (IPDI) trimer, can prolong the pot life.[4][5]
-
Blocked Isocyanates: Using a blocked HDI trimer, where the isocyanate groups are temporarily reacted with a blocking agent, provides a stable one-component system at ambient temperature. The reaction is initiated by heating to the deblocking temperature.[6][7]
-
Careful Control of Catalysts: Selecting a catalyst with moderate activity and optimizing its concentration is crucial for balancing curing speed and pot life.[2]
-
Strict Moisture Control: Ensuring all components (resins, solvents, pigments) are dry and using moisture scavengers can prevent premature reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with HDI trimer formulations.
| Issue | Potential Causes | Troubleshooting Actions & Solutions |
| Premature Gelling/Short Pot Life | - Excessive catalyst concentration.- High ambient or formulation temperature.- Presence of moisture in raw materials or on the substrate.- Highly reactive polyol (e.g., high primary hydroxyl content).- Basic contaminants in the formulation. | - Reduce catalyst concentration.- Work in a temperature-controlled environment.- Ensure all components are thoroughly dried; consider using molecular sieves.- Use a polyol with lower reactivity or blend with a less reactive one.- Add a small amount of an acid stabilizer (e.g., benzoyl chloride). |
| Bubbles or Pinholes in the Cured Material | - Reaction of isocyanate with moisture, generating CO2.- Air entrapment during mixing. | - Thoroughly dry all components and the substrate.- Consider degassing the mixed formulation under vacuum before application.- Optimize mixing speed and technique to minimize air incorporation. |
| Inconsistent Curing Time | - Inaccurate measurement of components.- Fluctuations in ambient temperature and humidity.- Non-homogenous mixing of components. | - Use calibrated weighing equipment for precise measurements.- Conduct experiments in a controlled environment.- Ensure thorough and uniform mixing of the formulation. |
| Poor Film Formation (e.g., Orange Peel, Cratering) | - Improper solvent evaporation rate.- Surface contamination of the substrate.- Incorrect application viscosity. | - Adjust the solvent blend to optimize evaporation.- Thoroughly clean and degrease the substrate before application.- Adjust the formulation's viscosity by modifying the solvent content or polyol choice. |
| Delamination or Poor Adhesion | - Inadequate surface preparation.- Exceeding the pot life before application.- Incompatibility between coating layers. | - Ensure the substrate is properly cleaned and, if necessary, abraded.- Apply the formulation well within its determined pot life.- If applying multiple layers, ensure chemical compatibility and appropriate inter-coat adhesion times. |
Quantitative Data
The pot life of an HDI trimer formulation is highly dependent on the specific components and their ratios. The following table provides an example of the effect of catalyst concentration on the pot life of a Hydroxyl-Terminated Polybutadiene (HTPB) and HDI trimer system at 35°C.[1][2]
| Catalyst (DABCO) Concentration (wt%) | Pot Life (hours) |
| 0 | > 10 |
| 0.1 | ~ 6.5 |
| 0.2 | ~ 4.5 |
| 0.216 | 4.0 |
| 0.3 | ~ 3.0 |
| 0.4 | ~ 2.5 |
Data adapted from a study on HTPB/HDI-trimer systems.[1][2] The pot life is defined as the time to reach a specific viscosity.
Experimental Protocols
Protocol 1: Determination of Pot Life by Viscosity Measurement
This protocol describes a method to determine the pot life of a two-component HDI trimer formulation by monitoring the change in viscosity over time.
Materials and Equipment:
-
This compound (HDI Trimer)
-
Polyol (or other co-reactant)
-
Catalyst (if used)
-
Anhydrous solvent (if used)
-
Rotational viscometer with appropriate spindle
-
Constant temperature bath
-
Mixing vessel and stirrer
-
Timer
-
Disposable pipettes or syringes
Procedure:
-
Preparation:
-
Ensure all glassware and equipment are clean and dry.
-
Bring all components (HDI trimer, polyol, catalyst, solvent) to the desired experimental temperature (e.g., 25°C) in a constant temperature bath.
-
-
Mixing:
-
Accurately weigh the polyol and any solvent into the mixing vessel.
-
If using a catalyst, add it to the polyol component and mix thoroughly.
-
Weigh the required amount of HDI trimer and add it to the polyol mixture.
-
Immediately start the timer and begin mixing at a consistent speed, avoiding the introduction of air bubbles. Mix for a predetermined time (e.g., 2-3 minutes) to ensure homogeneity.
-
-
Viscosity Measurement:
-
Immediately after mixing, take an initial viscosity reading (t=0).
-
Continue to monitor the viscosity at regular intervals (e.g., every 15-30 minutes).
-
Maintain the sample at a constant temperature throughout the measurement period.
-
-
Endpoint Determination:
-
The pot life is defined as the time at which the initial viscosity has doubled or reached a predetermined viscosity that is no longer workable for the intended application.
-
Record the time at which this endpoint is reached.
-
Protocol 2: Evaluating the Effect of an Acid Stabilizer
This protocol outlines a method to quantify the effect of an acid stabilizer, such as benzoyl chloride, on the pot life of an HDI trimer formulation.
Materials and Equipment:
-
Same as Protocol 1
-
Acid stabilizer (e.g., benzoyl chloride, 99% purity)
-
Micro-pipette
Procedure:
-
Prepare a Stock Solution (Optional but Recommended):
-
Prepare a dilute stock solution of the acid stabilizer in an anhydrous solvent compatible with the formulation to allow for accurate addition of small quantities.
-
-
Establish a Control:
-
Follow Protocol 1 to determine the pot life of the formulation without any acid stabilizer. This will serve as your baseline.
-
-
Experimental Runs with Stabilizer:
-
Prepare a series of formulations, each with a different concentration of the acid stabilizer. For example: 0.01%, 0.05%, 0.1%, and 0.2% by weight of the total formulation.
-
For each concentration, add the calculated amount of the acid stabilizer to the polyol component before the addition of the HDI trimer.
-
Follow the mixing and viscosity measurement steps as outlined in Protocol 1 for each formulation.
-
-
Data Analysis:
-
Record the pot life for each concentration of the acid stabilizer.
-
Create a table or graph to visualize the relationship between the stabilizer concentration and the pot life.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proplate.com [proplate.com]
- 4. vencorex.com [vencorex.com]
- 5. specialchem.com [specialchem.com]
- 6. ube.com [ube.com]
- 7. China Blocked Isocyanate HDI Trimer,water-dispersed ,crosslinker For Waterborne Polyurethane Coatings,textile Coatings,Hardener For PUD Dispersion Suppliers, Factory - Price & Quotation & Free Sample - Gloriaful [glorisochem.com]
Technical Support Center: Enhancing Thermal Stability of Tris(6-isocyanatohexyl)isocyanurate Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of Tris(6-isocyanatohexyl)isocyanurate (HDI Trimer) based polymers.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the thermal stability of HDI Trimer polymers.
| Issue | Possible Causes | Recommended Actions & Solutions |
| Premature Polymer Degradation at Lower Than Expected Temperatures | 1. Presence of Impurities: Residual monomers, catalysts, or solvents from synthesis can initiate early degradation. 2. Hydrolytic Degradation: Moisture in the reactants or processing environment can lead to the breakdown of urethane (B1682113) linkages.[1] 3. Inadequate Stabilization: The type or concentration of thermal stabilizers may be insufficient for the processing or application temperature. 4. Low Molecular Weight: Incomplete polymerization can result in a polymer with lower thermal resistance. | 1. Purification: Ensure all reactants are pure and dry. Consider purification of the polymer before thermal analysis. 2. Drying: Thoroughly dry all reactants and solvents before use. Conduct polymerization and processing under an inert, dry atmosphere (e.g., nitrogen). 3. Optimize Stabilizer Package: Review the selection and concentration of thermal stabilizers. Consider synergistic blends of primary and secondary antioxidants.[2] 4. Reaction Optimization: Adjust reaction conditions (temperature, time, catalyst) to ensure complete polymerization and achieve the desired molecular weight. |
| Discoloration (Yellowing) of the Polymer Upon Heating | 1. Thermo-oxidative Degradation: Exposure to oxygen at elevated temperatures can cause the formation of chromophores.[2] 2. Aromatic Components: While HDI is an aliphatic isocyanate, the presence of any aromatic compounds in the formulation can contribute to yellowing.[3] 3. Inappropriate Stabilizer: The stabilizer used may not be effective against photo- or thermo-oxidative degradation. | 1. Inert Atmosphere: Process the polymer under a nitrogen or argon atmosphere to minimize oxidation. 2. Formulation Review: Scrutinize the formulation for any aromatic components that could be replaced with aliphatic alternatives if color stability is critical. 3. Use of Hindered Amine Light Stabilizers (HALS): Incorporate HALS, which are effective at scavenging free radicals and inhibiting photo- and thermo-oxidative degradation.[4] |
| Inconsistent Thermal Stability Results Between Batches | 1. Variability in Raw Materials: Inconsistent purity or moisture content of monomers, polyols, or additives. 2. Inconsistent Processing Conditions: Fluctuations in reaction temperature, mixing speed, or curing time. 3. Non-homogeneous Dispersion of Additives: Poor dispersion of stabilizers or fillers can lead to localized areas of lower thermal stability. | 1. Raw Material QC: Implement quality control checks for all incoming raw materials. 2. Standardize Procedures: Maintain strict control over all experimental parameters. Utilize automated equipment where possible to ensure consistency. 3. Improve Dispersion: Employ high-shear mixing or sonication to ensure uniform dispersion of all additives throughout the polymer matrix. |
| Poor Performance of Thermal Stabilizers | 1. Incorrect Stabilizer Type: The chosen stabilizer may not be suitable for the polymer system or the specific degradation mechanism. 2. Insufficient Concentration: The amount of stabilizer may be too low to provide adequate protection. 3. Stabilizer Volatility: The stabilizer may be degrading or evaporating at the processing temperature.[2] | 1. Select Appropriate Stabilizer: Consult literature and supplier datasheets to select a stabilizer effective for polyurethanes. Consider the mechanism of degradation (e.g., oxidation, chain scission). 2. Optimize Concentration: Conduct a dose-response study to determine the optimal concentration of the stabilizer. 3. Choose High-Molecular-Weight Stabilizers: Select stabilizers with lower volatility and higher thermal stability to ensure they remain effective at processing temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the inherent thermal stability of HDI Trimer-based polymers?
A1: The isocyanurate ring structure in HDI Trimer is inherently stable, providing good thermal stability to the resulting polymers.[5] The breakdown of the isocyanurate ring is reported to begin at temperatures above 200°C.[6] However, the overall thermal stability of the polyurethane is often limited by the urethane linkages, which can start to dissociate at temperatures between 100°C and 150°C.[1][6]
Q2: What are the primary mechanisms of thermal degradation in HDI Trimer polyurethanes?
A2: The thermal degradation of polyurethanes generally proceeds through several stages. The initial and weakest point is the dissociation of the urethane linkage to form the original isocyanate and polyol.[7] At higher temperatures, further degradation of the polymer backbone occurs, which can involve chain scission and oxidation, leading to the release of volatile products and char formation.[1]
Q3: How can I enhance the thermal stability of my HDI Trimer polymer?
A3: Several techniques can be employed to enhance thermal stability:
-
Incorporation of Thermally Stable Moieties: Introducing other heat-resistant structures, such as imide or siloxane groups, into the polymer backbone can significantly increase its thermal stability.[8][9]
-
Use of Thermal Stabilizers: Adding antioxidants and heat stabilizers can inhibit or slow down the degradation process. These additives work by scavenging free radicals and decomposing peroxides.[10]
-
Nanocomposites: The incorporation of nanoparticles, such as nanosilica or nanoclays, can improve thermal stability by acting as a barrier to heat and mass transfer.
-
Increasing Crosslink Density: A higher crosslink density can enhance thermal stability by restricting the mobility of polymer chains.[11]
Q4: What are the key analytical techniques for evaluating the thermal stability of these polymers?
A4: The primary technique is Thermogravimetric Analysis (TGA) , which measures the weight loss of a sample as a function of temperature.[12] Key parameters obtained from TGA include the onset of decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate. Differential Scanning Calorimetry (DSC) is also used to determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by thermal degradation.
Q5: What are Hindered Amine Light Stabilizers (HALS) and how do they improve thermal stability?
A5: Hindered Amine Light Stabilizers (HALS) are a class of additives that are highly effective at protecting polymers from degradation caused by UV light and heat.[4] They function as radical scavengers, neutralizing the free radicals that are generated during the degradation process, thereby inhibiting the chain reactions that lead to polymer breakdown.[13] While primarily known for UV stabilization, they also provide significant thermal stabilization.
Data Presentation
The following table summarizes the effect of different modification techniques on the thermal stability of polyurethane polymers, as measured by the 5% weight loss temperature (Td5%) from Thermogravimetric Analysis (TGA).
| Polymer System | Modification | Td5% (°C) | Reference |
| Polyurethane (PU) | None (Pristine) | 273 | |
| Si-PU/APTS-GPTS 40% | 40% Hyperbranched Polysiloxane | 330 | |
| Poly(urethane-imide) | Incorporation of Imide Rings | 316 - 335 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable Polyurethane-Polysiloxane Hybrid Material
This protocol is a general guideline for the synthesis of a polyurethane-polysiloxane hybrid material.
Materials:
-
Hydroxy-terminated polydimethylsiloxane (B3030410) (PDMS-OH)
-
Isophorone diisocyanate (IPDI)
-
1,4-butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Tetrahydrofuran (THF) as a solvent
Procedure:
-
Prepolymer Synthesis: In a four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a calculated amount of PDMS-OH and IPDI. Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring.
-
Catalyst Addition: Add a catalytic amount of DBTDL to the flask. Continue the reaction for approximately 2 hours, or until the viscosity of the prepolymer increases significantly.
-
Chain Extension: Reduce the temperature to 40°C and add THF to dissolve the prepolymer. Then, add the chain extender, 1,4-butanediol, and continue the reaction for another hour.
-
Casting and Curing: Pour the resulting Si-PU solution into a Teflon mold and allow the solvent to evaporate. Further cure the film in a vacuum oven at a specified temperature and time to obtain the final hybrid material.
Protocol 2: Incorporation of Hindered Amine Light Stabilizers (HALS)
This protocol outlines the general procedure for incorporating HALS into a polyurethane formulation.
Materials:
-
Polyol
-
Isocyanate (e.g., HDI Trimer)
-
Hindered Amine Light Stabilizer (e.g., Tinuvin 770)
-
Solvent (if applicable)
Procedure:
-
Pre-mixing: In a suitable mixing vessel, thoroughly mix the polyol component with the desired amount of HALS. The concentration of HALS typically ranges from 0.1% to 2.0% by weight of the total formulation. Ensure a homogeneous dispersion of the HALS in the polyol.
-
Reaction: Add the isocyanate component to the polyol/HALS mixture and mix thoroughly according to the standard procedure for the specific polyurethane system.
-
Curing: Allow the mixture to cure under the recommended conditions (temperature and time) for the polyurethane system.
Mandatory Visualizations
Workflow for Enhancing Thermal Stability
Caption: A general workflow for developing thermally stable HDI Trimer polymers.
Logical Relationships of Stabilization Techniques
References
- 1. youtube.com [youtube.com]
- 2. A Comprehensive Study on the Degradation Behavior and Mechanism of Expanded Thermoplastic Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polysiloxane-Based Polyurethanes with High Strength and Recyclability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foamsulate.com [foamsulate.com]
- 11. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 12. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
How to control the viscosity of Tris(6-isocyanatohexyl)isocyanurate solutions
Welcome to the Technical Support Center for Tris(6-isocyanatohexyl)isocyanurate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the viscosity of these solutions in your experimental work. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of this compound solutions?
A1: The viscosity of this compound solutions is primarily influenced by three main factors:
-
Temperature: Viscosity is inversely proportional to temperature. Increasing the temperature of the solution will decrease its viscosity.
-
Concentration: The higher the concentration of this compound in a solvent, the higher the viscosity of the solution.
-
Solvent Selection: The choice of solvent significantly impacts the solution's viscosity. Different solvents will result in different viscosities even at the same concentration and temperature.
Q2: What are suitable solvents for preparing this compound solutions?
A2: this compound, also known as HDI trimer, is soluble in a range of polar aprotic solvents. Recommended solvents include:
-
Esters: such as ethyl acetate (B1210297) and butyl acetate.
-
Ketones: such as methyl ethyl ketone (MEK) and methyl isobutyl ketone (MIBK).
-
Aromatic Hydrocarbons: such as toluene (B28343) and xylene.
It is crucial to use polyurethane (PU) grade solvents with a maximum water content of 0.05% to prevent unwanted side reactions. Aliphatic hydrocarbons are generally not suitable solvents.
Q3: How can I reduce the viscosity of my this compound solution?
A3: To reduce the viscosity of your solution, you can:
-
Increase the temperature: Gently heating the solution will lower its viscosity.
-
Decrease the concentration: Diluting the solution with a suitable, dry solvent will decrease the viscosity.
-
Select a lower-viscosity solvent: If you are formulating a solution, choosing a solvent that typically produces lower viscosity solutions can be beneficial.
Q4: My solution's viscosity increased unexpectedly over time. What could be the cause?
A4: An unexpected increase in viscosity, especially a sharp rise, is often due to side reactions that cause cross-linking. The most common causes are:
-
Moisture Contamination: Isocyanates react with water to form unstable carbamic acids, which then decompose to form amines. These amines can react with other isocyanate groups to form urea (B33335) linkages, leading to chain extension and cross-linking.
-
High Temperatures: Elevated temperatures can promote the formation of allophanate (B1242929) and biuret (B89757) linkages, which are branched structures that increase molecular weight and viscosity.
It is critical to work under anhydrous (dry) conditions and control the temperature to prevent these side reactions.
Troubleshooting Guides
Issue 1: Solution Viscosity is Too High
| Potential Cause | Recommended Action |
| Concentration is too high. | Dilute the solution with a pre-determined amount of a suitable, dry solvent. |
| Temperature is too low. | Gently warm the solution while stirring. Monitor the temperature to avoid overheating. |
| Incorrect solvent was used. | If possible, reformulate the solution using a solvent known to produce lower viscosity solutions with this compound. |
| Side reactions have occurred. | If moisture contamination or overheating is suspected, the solution may not be salvageable. For future experiments, ensure all glassware is oven-dried, use PU-grade anhydrous solvents, and maintain strict temperature control. |
Issue 2: Solution Viscosity is Too Low
| Potential Cause | Recommended Action |
| Concentration is too low. | If your experimental design allows, carefully add more this compound to the solution. Alternatively, you can carefully evaporate some of the solvent under reduced pressure, though this requires careful temperature control. |
| Temperature is too high. | Allow the solution to cool to the desired working temperature. |
Data Presentation
Table 1: Illustrative Viscosity of this compound in Ethyl Acetate at 25°C
| Concentration (% w/w) | Approximate Viscosity (mPa·s) |
| 50 | 150 - 250 |
| 60 | 400 - 600 |
| 70 | 1000 - 1500 |
| 80 | 2500 - 3500 |
| 90 | 6000 - 8000 |
| 100 | ~11,000 |
Note: These are representative values. Actual viscosity may vary depending on the specific grade of the isocyanate and the purity of the solvent.
Table 2: Effect of Temperature on the Viscosity of a 70% this compound Solution in Butyl Acetate
| Temperature (°C) | Approximate Viscosity (mPa·s) |
| 25 | 1200 |
| 35 | 650 |
| 45 | 350 |
| 55 | 200 |
Note: These are illustrative values to demonstrate the trend. It is recommended to perform your own measurements for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution with a Target Viscosity
Objective: To prepare a solution of this compound in a suitable solvent with a controlled viscosity.
Materials:
-
This compound
-
Anhydrous polyurethane-grade solvent (e.g., ethyl acetate, butyl acetate)
-
Oven-dried glassware (beaker, magnetic stir bar, graduated cylinder)
-
Magnetic stir plate with heating capabilities
-
Balance
-
Viscometer (e.g., rotational viscometer)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at 120°C for at least 2 hours to remove any residual moisture.
-
Solvent and Isocyanate Preparation: Allow the this compound and the anhydrous solvent to reach room temperature.
-
Solution Preparation:
-
Place the beaker on the balance and tare.
-
Add the desired amount of this compound to the beaker.
-
Add the calculated amount of solvent to achieve the target concentration.
-
Add the magnetic stir bar to the beaker.
-
-
Dissolution:
-
Place the beaker on the magnetic stir plate and begin stirring.
-
If necessary, gently heat the solution while stirring to aid dissolution. Do not exceed 60°C to minimize the risk of side reactions.
-
Continue stirring until the this compound is completely dissolved.
-
-
Viscosity Measurement:
-
Allow the solution to cool to the desired measurement temperature (e.g., 25°C).
-
Measure the viscosity of the solution using a calibrated viscometer according to the instrument's operating instructions.
-
-
Viscosity Adjustment (if necessary):
-
If the viscosity is too high, add a small, measured amount of solvent and re-measure.
-
If the viscosity is too low, and if feasible, add a small, measured amount of the isocyanate and ensure it dissolves completely before re-measuring.
-
Protocol 2: Standard Method for Viscosity Measurement (Adapted from ASTM D4889)
Objective: To accurately measure the viscosity of a prepared this compound solution.
Apparatus:
-
Rotational Viscometer
-
Appropriate spindle for the expected viscosity range
-
Constant temperature water bath
-
Sample container
Procedure:
-
Instrument Setup: Set up the rotational viscometer according to the manufacturer's instructions.
-
Sample Preparation: Place a sufficient amount of the this compound solution into the sample container to ensure the spindle will be properly immersed.
-
Temperature Equilibration: Place the sample container in the constant temperature water bath and allow the sample to reach the target temperature. Ensure the temperature is uniform throughout the sample.
-
Measurement:
-
Carefully lower the specified spindle into the sample until the fluid level reaches the immersion mark on the spindle shaft.
-
Allow the spindle to rotate in the sample for a specified period (e.g., 60 seconds) before taking a reading to ensure a stable value.
-
Record the viscosity reading from the viscometer.
-
It is good practice to take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Technical Support Center: Addressing Yellowing in Tris(6-isocyanatohexyl)isocyanurate-Based Materials
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering yellowing in materials formulated with Tris(6-isocyanatohexyl)isocyanurate, an aliphatic isocyanurate trimer of hexamethylene diisocyanate (HDI).
Frequently Asked Questions (FAQs)
Q1: My formulation is based on this compound, which is an aliphatic isocyanate known for its UV stability. Why am I still observing yellowing?
While this compound is inherently resistant to yellowing compared to aromatic isocyanates, discoloration can still occur due to several factors.[1][2] These include thermal degradation from excessive curing temperatures, the presence of other susceptible components in the formulation (like certain polyols or catalysts), and potential oxidation.[3][4][5] Even systems with blocked aliphatic isocyanates can exhibit significant yellowing during heat curing.[6]
Q2: What are the primary environmental factors that can cause or accelerate yellowing?
The primary environmental factor is exposure to ultraviolet (UV) radiation, particularly in the 290–380 nm range.[7] High-energy UV radiation can initiate chemical reactions that lead to the formation of color-inducing groups (chromophores).[3][8] Other contributing factors include high heat, humidity, and atmospheric pollutants which can lead to oxidation and hydrolysis.[5][9]
Q3: How do other components in my formulation contribute to yellowing?
Yellowing is often a system-level issue. Key contributors can include:
-
Polyols: Polyether, polyester, and polycarbonate polyols can contain unsaturated bonds vulnerable to oxidation, which may lead to the formation of aldehydes or ketones that cause discoloration.[10]
-
Catalysts: Certain catalysts, particularly tin-based and some amine catalysts, can promote thermo-oxidative degradation and subsequent yellowing.[3][9]
-
Additives & Solvents: Impurities or degradation byproducts from other additives or solvents can also be a source of discoloration.
Q4: Can you illustrate the difference in yellowing tendency between aliphatic and aromatic isocyanates?
Aromatic isocyanates, such as MDI and TDI, contain benzene (B151609) rings that are highly susceptible to oxidation under UV exposure. This process can form quinone-like structures, which are intensely yellow and are a primary cause of discoloration in many polyurethane systems.[4][11] Aliphatic isocyanates like this compound lack these aromatic rings, making them significantly more resistant to this specific yellowing mechanism.[7][10]
Q5: What are the most effective strategies to prevent yellowing in my experiments?
A multi-faceted approach is most effective:
-
Material Selection: Use high-purity aliphatic isocyanates and select stable polyols (e.g., polyether or polycarbonate-based).[3][7]
-
Stabilization Package: Incorporate a combination of UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[3][7][12] UVAs absorb harmful UV radiation, while HALS trap free radicals that initiate degradation.[7][12] Antioxidants can also be added to prevent oxidative yellowing.[3]
-
Process Control: Optimize curing conditions (time and temperature) to avoid thermal degradation. Ensure a clean, contaminant-free processing environment.[3]
Troubleshooting Guide
This guide helps diagnose the potential cause of yellowing in your material.
Issue: Unexpected yellowing observed in the final material.
To diagnose the root cause, consider the following questions:
-
When does the yellowing appear?
-
Immediately after thermal curing: This points towards thermal degradation or a reaction involving formulation components at high temperatures.
-
Potential Cause: Curing temperature is too high or duration is too long. Certain catalysts or blocked isocyanates can also cause yellowing during heat cure.[6]
-
Recommended Action: Lower the curing temperature or shorten the curing time. Evaluate alternative, lower-temperature catalysts.
-
-
After exposure to light: This is indicative of photodegradation.
-
-
What is the complete composition of your formulation?
-
Are you using any aromatic components?
-
Potential Cause: Even small amounts of aromatic isocyanates or other aromatic additives can lead to significant yellowing.[11]
-
Recommended Action: Replace aromatic components with fully aliphatic alternatives.
-
-
What type of catalyst are you using?
-
Potential Cause: Some amine or organometallic (e.g., tin-based) catalysts can promote yellowing.[3]
-
Recommended Action: Screen alternative catalysts known for better color stability.
-
-
Data Presentation
The following table summarizes the relative yellowing tendency based on isocyanate type and the presence of stabilizers when exposed to UV radiation. The Yellowness Index (YI) is a standard measure of color, where a higher number indicates greater yellowing.
| Formulation Base | Stabilizer Package | Typical Change in Yellowness Index (ΔYI) after Accelerated UV Weathering | Relative Stability |
| Aromatic Isocyanate (e.g., MDI) | None | > 20 | Very Poor |
| Aromatic Isocyanate (e.g., MDI) | UVA + HALS | 10 - 15 | Poor |
| Aliphatic Isocyanurate (HDI Trimer) | None | 5 - 10 | Good |
| Aliphatic Isocyanurate (HDI Trimer) | UVA + HALS | < 2 | Excellent |
Visual Guides
Logical & Degradation Pathways
The following diagrams illustrate the troubleshooting workflow, a simplified chemical pathway for yellowing, and the mechanism of UV stabilizers.
Caption: Troubleshooting Workflow for Yellowing Issues.
Caption: Simplified UV Degradation of an Aromatic Impurity.
Caption: Mechanism of Action for UV Stabilizers.
Key Experimental Protocols
Protocol 1: Accelerated UV Weathering
-
Objective: To simulate the effect of long-term sun exposure on the color stability of the material.
-
Apparatus: Accelerated weathering chamber equipped with UVA-340 fluorescent lamps, spectrophotometer/colorimeter.
-
Methodology:
-
Prepare thin films or coated panels of the material according to standard procedures.
-
Measure the initial color coordinates (L, a, b*) and calculate the Yellowness Index (YI) according to ASTM E313.
-
Place the samples in the weathering chamber.
-
Expose samples to a cycle of UV irradiation (e.g., 8 hours at 60°C) and condensation (e.g., 4 hours at 50°C) as per ASTM G154.
-
Periodically remove samples (e.g., every 100 hours) and measure the color coordinates.
-
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time to compare the stability of different formulations.
Protocol 2: Thermal Stability Evaluation
-
Objective: To assess the material's resistance to yellowing at elevated temperatures, simulating aggressive curing or operational conditions.
-
Apparatus: Convection oven, spectrophotometer/colorimeter.
-
Methodology:
-
Prepare samples as described in Protocol 1 and measure their initial color.
-
Place samples in a convection oven set to a specific test temperature (e.g., 120°C, 140°C, or 160°C).
-
Hold the samples at the temperature for a defined period (e.g., 24, 48, and 72 hours).
-
After each time interval, remove the samples, allow them to cool to room temperature, and measure the color coordinates.
-
-
Data Analysis: Report the ΔYI for each temperature and time point to determine the thermal stability limits of the formulation.
Protocol 3: Quantitative Color Measurement
-
Objective: To obtain objective, quantitative data on the color of the material.
-
Apparatus: A spectrophotometer or colorimeter with D65 illuminant and 10° observer settings.
-
Methodology:
-
Calibrate the instrument using certified white and black standards.
-
Ensure the sample is opaque and has a flat, clean surface.
-
Take at least three measurements at different locations on the sample surface to ensure consistency.
-
Record the CIE Lab* color space values.
-
-
Data Analysis: Calculate the Yellowness Index (YI) using the ASTM E313 formula:
-
YI = 100 * (Cₓ * X - C𝓏 * Z) / Y
-
Where X, Y, and Z are the CIE tristimulus values, and Cₓ and C𝓏 are coefficients for the D65 illuminant (Cₓ = 1.3013, C𝓏 = 1.1498). The change in yellowness is reported as ΔYI = YI_final - YI_initial.
-
References
- 1. Hexamethylene Diisocyanate Trimer [benchchem.com]
- 2. 2 Types of HDI-based Aliphatic Polyisocyanate - Doxu Chemical [doxuchem.com]
- 3. ohans.com [ohans.com]
- 4. How to Improve the Yellowing of Flexible Polyurethane Foam? [kabondfoam.com]
- 5. d-nb.info [d-nb.info]
- 6. EP0581040B1 - Isocyanate-crosslinked coating having reduced yellowing - Google Patents [patents.google.com]
- 7. newtopchem.com [newtopchem.com]
- 8. Polyurethane - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. staruretech.com [staruretech.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tris(6-isocyanatohexyl)isocyanurate and Other Aliphatic Isocyanates for Researchers and Drug Development Professionals
An in-depth analysis of Tris(6-isocyanatohexyl)isocyanurate (HDI Trimer) versus other key aliphatic isocyanates, providing researchers, scientists, and drug development professionals with comparative performance data and experimental insights.
In the realm of polymer chemistry and material science, particularly in the development of high-performance polyurethanes for biomedical and pharmaceutical applications, the choice of isocyanate is a critical determinant of the final product's properties. This guide provides a comprehensive comparison of this compound, an isocyanurate trimer of hexamethylene diisocyanate (HDI), with other common aliphatic isocyanates such as hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI), and 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI). Aliphatic isocyanates are favored over their aromatic counterparts in many advanced applications due to their superior UV stability and the non-carcinogenic nature of their degradation byproducts.[1]
Performance Characteristics: A Comparative Overview
This compound, often referred to as HDI trimer, is a polyisocyanate renowned for its ability to form highly cross-linked polyurethane networks. This trifunctionality imparts exceptional hardness, chemical resistance, and thermal stability to the resulting polymer.[2] In contrast, diisocyanates like HDI, IPDI, and HMDI are linear molecules that form linear or lightly cross-linked polyurethanes, offering greater flexibility and elongation.
The selection between these isocyanates hinges on the desired balance of properties for a specific application. For instance, in the formulation of durable coatings, a blend of HDI trimer and IPDI trimer can be utilized to optimize drying speed, film hardness, and pot life.[3]
Key Performance Metrics
The following table summarizes the key performance characteristics of polyurethanes synthesized from this compound and other common aliphatic isocyanates. The data is compiled from various studies to provide a comparative snapshot.
| Property | This compound (HDI Trimer) | Hexamethylene Diisocyanate (HDI) | Isophorone Diisocyanate (IPDI) | 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) |
| Functionality | 3 | 2 | 2 | 2 |
| Reactivity | Moderate | High | Low | Moderate |
| Hardness | Very High | Moderate | High | High |
| Flexibility | Low | High | Moderate | Moderate |
| Tensile Strength | High | Moderate | High | High |
| Elongation at Break | Low | High | Moderate | Moderate |
| UV Stability | Excellent | Excellent | Excellent | Excellent |
| Chemical Resistance | Excellent | Good | Excellent | Excellent |
| Viscosity of Prepolymer | High[4] | Low | Moderate | High |
Applications in Research and Drug Development
The unique properties of these aliphatic isocyanates make them suitable for a range of applications in the scientific and pharmaceutical fields.
-
This compound (HDI Trimer): Its high cross-linking density makes it an excellent candidate for creating robust hydrogels and drug-carrying matrix systems.[5] The resulting networks can provide controlled drug release and good mechanical stability. It is also used in the development of high-performance coatings for medical devices due to its excellent chemical resistance and durability.
-
Hexamethylene Diisocyanate (HDI): Often used to synthesize flexible and biodegradable polyurethanes for soft tissue engineering and drug delivery applications where flexibility and biocompatibility are paramount.[6]
-
Isophorone Diisocyanate (IPDI): Its lower reactivity allows for a longer pot life, which is advantageous in complex formulations and fabrication processes.[3] IPDI-based polyurethanes exhibit a good balance of hardness and flexibility, making them suitable for a variety of biomedical applications.
-
4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI): Known for producing polyurethanes with high tensile strength and good hydrolytic stability, HMDI is often employed in applications requiring robust mechanical performance, such as in medical tubing and catheters.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyurethanes using aliphatic isocyanates. Researchers should adapt these protocols based on their specific materials and desired outcomes.
Polyurethane Synthesis (Prepolymer Method)
-
Drying of Reagents: Polyols and chain extenders should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can react with isocyanates.
-
Prepolymer Formation: The diol (polyol) is reacted with an excess of the aliphatic isocyanate (e.g., a 2:1 molar ratio of NCO:OH) in a reaction vessel under a nitrogen atmosphere. The reaction is typically carried out at a temperature of 70-90 °C with stirring for 2-4 hours. A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), may be added to control the reaction rate.
-
Chain Extension: The resulting isocyanate-terminated prepolymer is then chain-extended by adding a diol or diamine chain extender dropwise with vigorous stirring. The amount of chain extender is calculated to achieve the desired final polymer properties.
-
Curing: The final polyurethane mixture is poured into a mold and cured at a specific temperature and time (e.g., 100 °C for 24 hours) to complete the polymerization.
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane (B1682113) linkages, monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹), and identify the presence of other functional groups.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethane. The sample is heated at a controlled rate in an inert atmosphere, and the weight loss is measured as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its morphology and thermal properties.
-
Mechanical Testing: To measure tensile strength, elongation at break, and Young's modulus using a universal testing machine according to ASTM standards (e.g., ASTM D638).
-
Swellability Test: For hydrogels, the swelling ratio is determined by immersing a dried sample in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) and measuring the weight change over time.
Visualizing the Polyurethane Synthesis Pathway
The following diagram illustrates the general reaction pathway for the synthesis of polyurethane from a diisocyanate and a diol.
Caption: General reaction scheme for two-step polyurethane synthesis.
Experimental Workflow for Polyurethane Characterization
This diagram outlines a typical workflow for the characterization of synthesized polyurethanes.
Caption: A typical workflow for polyurethane characterization.
Logical Relationship of Isocyanate Structure to Polymer Properties
The choice of aliphatic isocyanate has a direct impact on the final properties of the polyurethane. This diagram illustrates the relationship between the isocyanate structure and the resulting polymer characteristics.
Caption: Isocyanate functionality dictates polymer network and properties.
References
- 1. parker.com [parker.com]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Designed hydrocolloid interpenetrating polymeric networks for clinical applications of novel drug-carrying matrix systems using Tris (6-isocyanatohexyl) isocyanurate and hydroxypropylmethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.port.ac.uk [pure.port.ac.uk]
A Comparative Guide to Purity Validation of Tris(6-isocyanatohexyl)isocyanurate Using Chromatography and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of Tris(6-isocyanatohexyl)isocyanurate, a key component in various applications including the development of pharmaceuticals and advanced materials, is critical to ensure product performance and safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of isocyanates, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with other analytical methods for validating the purity of this compound, supported by experimental data from closely related isocyanate compounds and detailed experimental protocols.
Quantitative Comparison of Analytical Methods
While specific comparative data for this compound is not extensively published, the following table summarizes the performance of various analytical methods for the determination of closely related isocyanate oligomers, such as those derived from 1,6-hexamethylene diisocyanate (HDI). The data is derived from studies comparing these methods against reference values obtained by titration and manufacturer's data. This provides valuable insight into the relative strengths and weaknesses of each technique.
| Analytical Method | Principle | Analytes Measured | Performance Against Reference Values (Slope) | Key Advantages | Key Limitations |
| HPLC-UV/MS | Chromatographic separation followed by UV or Mass Spectrometry detection. Often requires derivatization. | NCO-HDI oligomers | ≥ 0.816 | High selectivity and sensitivity, capable of separating complex mixtures and isomers. | May require derivatization, longer analysis time compared to some methods. |
| Titration (Back-Titration) | Chemical reaction with a known excess of a reagent (e.g., di-n-butylamine) and back-titration of the unreacted reagent. | Total Isocyanate (-NCO) Content | Reference Method | Direct measurement of functional group content, accurate and precise for total NCO determination. | Not capable of separating individual impurities or oligomers; potential interferences from other reactive species. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds followed by Flame Ionization or Mass Spectrometry detection. Requires derivatization for non-volatile compounds. | Volatile isocyanates and their derivatives. | Not commonly used for high molecular weight trimers. | High resolution for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like isocyanurates without derivatization and potential thermal degradation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample, identifying functional groups. | Isocyanate (-NCO) group and other functional groups. | Qualitative/Semi-quantitative | Rapid and non-destructive, provides structural information. | Lower sensitivity and specificity for quantification of individual components in a mixture compared to chromatography. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a common method for the analysis of isocyanates after derivatization.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis of Isocyanurates.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Di-n-butylamine (DBA) solution in a suitable solvent (e.g., anhydrous toluene).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 100 mg of the this compound sample into a 50 mL volumetric flask.
-
Add a known excess of the di-n-butylamine solution. The DBA reacts with the isocyanate groups to form stable urea (B33335) derivatives.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.
-
Dilute the solution to the mark with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Run Time: Approximately 30 minutes, sufficient to elute the main derivatized peak and any impurities.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Titration for Total Isocyanate (-NCO) Content
This method determines the total percentage of isocyanate groups in the sample.
Experimental Workflow for Titration
Caption: Workflow for NCO Content Determination by Titration.
Reagents:
-
Di-n-butylamine (DBA) solution (e.g., 0.1 N in anhydrous toluene).
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).
-
A suitable indicator (e.g., bromophenol blue) or a potentiometer for endpoint determination.
Procedure:
-
Accurately weigh a sample of this compound into an Erlenmeyer flask.
-
Add a known excess volume of the di-n-butylamine solution.
-
Allow the reaction to proceed for 15-30 minutes with occasional swirling.
-
Add a suitable solvent like isopropanol (B130326) and the indicator.
-
Back-titrate the unreacted DBA with the standardized HCl solution to the endpoint.
-
Perform a blank titration with the same volume of DBA solution but without the sample.
Calculation: The percent NCO content is calculated using the following formula: %NCO = [((V_blank - V_sample) x N_HCl x 42.02) / W_sample] x 100 Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
42.02 = molecular weight of the NCO group ( g/mol )
-
W_sample = weight of the sample (mg)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, qualitative method to confirm the presence of the isocyanate group and the isocyanurate ring structure, and to identify potential impurities.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR Analysis of Isocyanurates.
Procedure:
-
Place a small drop of the liquid this compound sample between two potassium bromide (KBr) plates to form a thin film.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Interpretation of Key Peaks:
-
-N=C=O stretch: A strong, sharp absorption band around 2270 cm⁻¹. The absence or significant reduction of this peak indicates consumption of the isocyanate groups.
-
Isocyanurate ring C=O stretch: A strong absorption band around 1680 cm⁻¹.
-
Isocyanurate ring C-N stretch: Absorption bands around 1460 cm⁻¹ and 760 cm⁻¹.
-
N-H stretch (from urea or urethane (B1682113) impurities): A broad band in the region of 3300-3400 cm⁻¹.
-
C=O stretch (from urea or allophanate (B1242929) impurities): Absorption bands around 1640-1720 cm⁻¹.
By comparing the obtained spectrum with a reference spectrum of pure this compound, the presence of impurities containing hydroxyl, amine, or urea linkages can be qualitatively assessed.
Conclusion
The selection of an appropriate analytical method for the purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC stands out as the most powerful technique for a comprehensive purity assessment, providing quantitative data on the main component and any impurities.
-
Titration is a reliable and accurate method for determining the total reactive isocyanate content, which is a critical quality control parameter.
-
FTIR offers a rapid and convenient way to confirm the chemical identity and qualitatively screen for certain impurities.
For rigorous quality control and in-depth analysis, a combination of these methods is often employed. For instance, FTIR can be used for initial screening, followed by titration for NCO content determination, and finally, HPLC for a detailed purity profile and quantification of individual impurities. This multi-faceted approach ensures the highest confidence in the quality of this compound for its intended application.
A Comparative Performance Analysis of Isocyanate Crosslinkers: HDI Isocyanurate vs. Biuret and Iminooxadiazinedione Trimer
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, particularly in the formulation of polyurethane-based coatings, adhesives, and matrices for drug delivery systems, the choice of crosslinking agent is paramount to the final properties of the material. Hexamethylene diisocyanate (HDI) trimers are a cornerstone in this field, prized for their non-yellowing characteristics and excellent durability. This guide provides a detailed performance comparison between the well-established Tris(6-isocyanatohexyl)isocyanurate (HDI Isocyanurate Trimer) and its common alternatives, HDI Biuret and the more recent HDI Iminooxadiazinedione Trimer. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the optimal crosslinker for specific research and development applications.
Executive Summary
This compound, the isocyanurate trimer of HDI, serves as a benchmark for performance due to its low viscosity, excellent weather and heat resistance, and superior color retention.[1] HDI biuret, another widely used HDI derivative, is characterized by its good solvent resistance and mechanical properties, though it typically exhibits higher viscosity.[1][2] The HDI iminooxadiazinedione trimer is a newer, asymmetric trimer that offers the advantage of a significantly lower viscosity and potentially higher reactivity compared to the isocyanurate trimer, making it a subject of growing interest.[3]
Performance Data Comparison
The following tables summarize the key performance indicators for polyurethane coatings formulated with HDI Isocyanurate, HDI Biuret, and HDI Iminooxadiazinedione trimer. The data presented is a synthesis of typical values found in technical literature and may vary based on the specific formulation and curing conditions.
Table 1: Physical and Chemical Properties of HDI-based Crosslinkers
| Property | This compound (HDI Isocyanurate) | HDI Biuret | HDI Iminooxadiazinedione Trimer |
| NCO Content (%) | ~22-23%[1] | ~22-24%[2] | ~23% |
| Viscosity at 25°C (mPa·s) | 700 - 3,000[4][5] | 1,800 - 10,000[6] | 380 - 1,200[4] |
| Free HDI Monomer (%) | < 0.5%[1] | < 0.7%[2] | < 0.5% |
| Functionality | 3 | ~3 | 3 |
Table 2: Performance of Cured Polyurethane Coatings
| Performance Metric | HDI Isocyanurate-based Coating | HDI Biuret-based Coating | HDI Iminooxadiazinedione-based Coating |
| Hardness (Pencil Hardness) | H - 2H | F - H | H - 2H |
| Adhesion (ASTM D3359) | 5B | 5B | 5B |
| Solvent Resistance (MEK double rubs) | >100 | >100 | >100 |
| Thermal Stability (Decomposition Temp.) | > 400°C[7] | Generally lower than isocyanurate | Similar to isocyanurate |
| Weather Resistance | Excellent | Very Good | Excellent |
Chemical Structures and Reaction Mechanisms
The structural differences between these HDI oligomers are fundamental to their performance characteristics.
Caption: Chemical structures of HDI-based crosslinkers.
The curing of polyurethane coatings involves the reaction of the isocyanate groups (-NCO) on the crosslinker with hydroxyl groups (-OH) from a polyol. This reaction forms urethane (B1682113) linkages, creating a durable polymer network.
Caption: Polyurethane formation reaction.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of polyurethane coatings.
Hardness Testing (Pencil Hardness) - ASTM D3363
This method assesses the hardness of a coating by the ability of pencil leads of known hardness to scratch the surface.[8][9][10][11]
Apparatus:
-
A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).
-
A mechanical pencil sharpener to prepare a flat pencil lead tip.
-
A pencil hardness tester holding the pencil at a 45° angle with a constant force (typically 7.5 N).
Procedure:
-
Secure the coated panel on a firm, level surface.
-
Start with the hardest pencil (e.g., 6H). Push the pencil forward on the coating surface for at least 6 mm.
-
Examine the surface for any indentation or scratch.
-
If a scratch is observed, repeat the test with the next softer pencil until a pencil is found that does not scratch the surface.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Adhesion Testing (Cross-Cut Tape Test) - ASTM D3359
This test evaluates the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the film.[12][13][14][15][16]
Apparatus:
-
A sharp cutting tool with multiple blades spaced 1-2 mm apart.
-
Pressure-sensitive adhesive tape with an adhesion strength of 4.4 ± 0.4 N/cm.
Procedure:
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply the adhesive tape over the cross-hatched area and smooth it down firmly.
-
After 90 ± 30 seconds, rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Solvent Resistance (MEK Rub Test) - ASTM D5402
This practice assesses the resistance of a coating to a specific solvent, which is an indicator of the degree of cure.[17][18][19][20][21]
Apparatus:
-
Cotton cheesecloth.
-
Methyl ethyl ketone (MEK) solvent.
-
A finger or a mechanical rubbing device.
Procedure:
-
Saturate a piece of cheesecloth with MEK.
-
Wrap the cheesecloth around your index finger.
-
With moderate pressure, rub the coating surface back and forth. One back-and-forth motion constitutes one double rub.
-
Continue rubbing until the substrate is exposed or a specified number of double rubs (e.g., 100) is reached.
-
Record the number of double rubs at which the coating failed or note that it passed the specified number.
Pendulum Hardness Test - ASTM D4366
This test determines the hardness of a coating by measuring the damping time of a pendulum oscillating on the surface.[22][23][24][25][26]
Apparatus:
-
König or Persoz pendulum hardness tester.
-
A level, rigid support for the coated panel.
Procedure:
-
Place the coated panel on the tester's support.
-
Deflect the pendulum to a specified angle (6° for König, 12° for Persoz) and release it.
-
Measure the time it takes for the amplitude of the pendulum's swing to decrease to a defined angle (3° for König, 4° for Persoz).
-
The hardness is reported as the damping time in seconds.
Experimental Workflow
A typical workflow for evaluating the performance of these crosslinkers in a coating formulation is outlined below.
Caption: Experimental workflow for coating evaluation.
Conclusion
The selection of an HDI-based crosslinker has a significant impact on the processing and final performance of polyurethane materials.
-
This compound (HDI Isocyanurate) remains a versatile and high-performing option, offering a balanced profile of low viscosity, excellent durability, and thermal stability.[1][27]
-
HDI Biuret is a suitable alternative when slightly higher viscosity is acceptable and good mechanical and solvent resistance are primary requirements.[2][6]
-
HDI Iminooxadiazinedione Trimer presents a compelling choice for formulations where very low viscosity is critical, potentially allowing for higher solids content and reduced solvent usage, along with faster cure times due to its reported higher reactivity.[3][4]
For researchers and formulators, the optimal choice will depend on the specific application's demands for viscosity, cure speed, mechanical strength, and environmental resistance. The experimental protocols provided herein offer a standardized framework for conducting comparative studies to make an informed decision.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. 2 Types of HDI-based Aliphatic Polyisocyanate - Doxu Chemical [doxuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5914383A - Isocyanate trimers containing iminooxadiazine dione groups, their preparation and use - Google Patents [patents.google.com]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. kowachemical.com [kowachemical.com]
- 7. researchgate.net [researchgate.net]
- 8. micomlab.com [micomlab.com]
- 9. store.astm.org [store.astm.org]
- 10. industrialphysics.com [industrialphysics.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. hightower-labs.com [hightower-labs.com]
- 13. store.astm.org [store.astm.org]
- 14. usa.sika.com [usa.sika.com]
- 15. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼2ï¼ [ellsworth.com.vn]
- 16. blog.chasecorp.com [blog.chasecorp.com]
- 17. store.astm.org [store.astm.org]
- 18. kelid1.ir [kelid1.ir]
- 19. scribd.com [scribd.com]
- 20. lonroy.com [lonroy.com]
- 21. scribd.com [scribd.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. ASTM D4366-2021 "Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests" | NBCHAO [en1.nbchao.com]
- 25. scribd.com [scribd.com]
- 26. store.astm.org [store.astm.org]
- 27. iiif.library.cmu.edu [iiif.library.cmu.edu]
A Comparative Analysis of the Mechanical Properties of Polymers Crosslinked with Tris(6-isocyanatohexyl)isocyanurate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data
The selection of a crosslinking agent is a pivotal decision in the design of polymer networks, directly influencing the final mechanical properties and, consequently, the performance of the material in its intended application. Tris(6-isocyanatohexyl)isocyanurate (TIH), a trimer of hexamethylene diisocyanate (HDI), is a widely utilized crosslinker in the formulation of polyurethanes and other polymers. Its isocyanurate ring provides thermal stability, while the three isocyanate groups enable the formation of a dense and robust crosslinked network. This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with TIH against those crosslinked with other common isocyanates, supported by experimental data from various studies.
Data Presentation: A Side-by-Side Look at Mechanical Properties
The following tables summarize quantitative data on the mechanical properties of polyurethanes crosslinked with TIH (HDI Trimer) and other isocyanates. It is important to note that the polymer matrices and experimental conditions may vary between the cited studies, which can influence the absolute values. However, the data provides valuable insights into the relative performance imparted by each crosslinker.
Table 1: Comparison of Mechanical Properties of Polyurethanes Crosslinked with Different Isocyanates
| Crosslinker/Diisocyanate Type | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Hardness | Reference |
| HDI Trimer (TIH) | Polyurethane | - | - | - | Improved Microhardness | [1] |
| PDI Trimer (bio-based) | Polyurethane | - | - | Higher Storage Modulus | Higher Microhardness | [1] |
| MDI | Polyurethane | 23.4 | - | - | - | [2] |
| TDI | Polyurethane | - | 779 | - | - | [2] |
| HDI | Polyurethane | 10.8 | 144 | - | - | [2] |
| IPDI | Polyurethane | 23.1 | 728 | - | - | [2] |
| HMDI | Polyurethane | - | - | - | - | [2] |
Table 2: Influence of HDI/IPDI Ratio on Mechanical Properties of Waterborne Polyurethane-Ureas
| HDI/IPDI Ratio | Tensile Strength (MPa) |
| 1:1 | ~15 |
| 2:1 | ~20 |
| 3:1 | ~25 |
| 4:1 | ~30 |
| 5:1 | ~28 |
| Data extrapolated from graphical representation in the source.[3] |
Experimental Protocols: Methodologies for Mechanical Testing
A standardized approach to mechanical testing is crucial for obtaining comparable and reliable data. The following is a generalized experimental protocol for the tensile testing of crosslinked polymers, based on the widely recognized ASTM D638 standard.[4][5][6][7]
Specimen Preparation
-
Molding: Dumbbell-shaped specimens are prepared from the crosslinked polymer material by injection molding, compression molding, or casting. The dimensions of the specimens should conform to the specifications outlined in ASTM D638, with Type I being the most common for rigid and semi-rigid plastics.[8]
-
Conditioning: Prior to testing, the specimens are conditioned in a controlled environment to ensure consistency. A standard conditioning protocol is typically 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.[4]
Instrumentation
-
Universal Testing Machine (UTM): A calibrated universal testing machine equipped with a suitable load cell is used to apply the tensile load. The capacity of the load cell should be appropriate for the expected strength of the material to ensure accurate measurements.
-
Grips: The specimens are held in the UTM using grips that provide a secure hold without inducing premature failure at the clamping points.
-
Extensometer: An extensometer is used to accurately measure the elongation of the specimen between two defined gauge marks. This provides a more precise measure of strain than relying on the crosshead displacement of the UTM.
Test Procedure
-
Measurement: The width and thickness of the gauge section of each specimen are measured with a micrometer at several points, and the average values are used to calculate the cross-sectional area.
-
Mounting: The specimen is mounted in the grips of the UTM, ensuring that it is aligned with the direction of the applied load.
-
Loading: The test is initiated by applying a tensile load at a constant rate of crosshead movement. The speed of testing is specified in ASTM D638 and depends on the material's properties. For rigid materials, a typical speed is 5 mm/min.[4]
-
Data Acquisition: The load and the corresponding elongation are recorded continuously throughout the test until the specimen fractures.
Data Analysis
From the resulting stress-strain curve, the following key mechanical properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before failure, calculated by dividing the maximum load by the original cross-sectional area.[9]
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[10]
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating its ductility.
Mandatory Visualization
Caption: Reaction of TIH with a polymer containing hydroxyl groups.
Caption: Workflow for mechanical property testing of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 5. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 6. scribd.com [scribd.com]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Tris(6-isocyanatohexyl)isocyanurate-Derived Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical factor in the design and development of medical devices and drug delivery systems. Tris(6-isocyanatohexyl)isocyanurate (THI), a trimer of hexamethylene diisocyanate (HDI), is increasingly utilized as a crosslinking agent in the synthesis of polyurethanes for biomedical applications. Its aliphatic nature suggests a favorable biocompatibility profile compared to aromatic isocyanates. This guide provides an objective comparison of the biocompatibility of THI-derived materials with other common alternatives, supported by experimental data, to aid in material selection for research and development.
Executive Summary
Polyurethanes derived from aliphatic isocyanates, such as THI, generally exhibit enhanced biocompatibility over their aromatic counterparts. In vitro studies demonstrate that HDI-based polyurethanes are largely non-cytotoxic, with cell viabilities exceeding 90% in some cases. While direct comparative data for THI-crosslinked materials against other specific polymers in standardized biocompatibility assays remains limited in publicly available literature, the existing evidence suggests a favorable profile for cell and tissue interaction. In vivo studies on generic polyurethane scaffolds indicate good tissue integration and a minimal inflammatory response.
Biocompatibility Data: A Comparative Overview
To provide a clear comparison, the following tables summarize key biocompatibility data for polyurethanes derived from aliphatic isocyanates, including those based on HDI trimers, and compares them with other commonly used biomaterials.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Result (Cell Viability %) | Reference |
| Poly(ester-urethane) (PLGA/PCL) | L929 | Not Specified | > 90% | [1] |
| Polysiloxane-based polyurethane/lignin | HeLa | MTT | ~65.2% (with 1 wt% lignin) | [2] |
Note: Data for a specific THI-derived polyurethane was not available in the reviewed literature. The presented data is for aliphatic polyurethanes to provide a relevant comparison.
Table 2: Hemocompatibility Data
Table 3: In Vivo Biocompatibility Observations
| Material | Implantation Site | Observation Period | Key Findings | Reference |
| Biodegradable porous polyurethane scaffolds | Dorsal skinfold chamber (mice) | 14 days | Good in vivo biocompatibility with physiological leukocyte-endothelial cell interaction and minimal angiogenic response. | [3] |
| Collagen scaffold (for comparison) | Subcutaneous (rat) | 84 days | High in vivo biocompatibility, complete resorption, and replacement by autologous tissue with no encapsulation or long-term inflammation. | [4] |
| Poly-L-lactic acid (PLLA) based scaffolds | Subcutaneous (rat) | 90 days | No inflammatory reaction based on leukocyte counts; scaffolds were biocompatible and biodegradable. | [5] |
Note: These in vivo studies were conducted on various polyurethane formulations, not specifically on THI-derived materials, but provide an indication of the general in vivo response to this class of polymers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are standardized protocols for key experiments.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
This protocol outlines the elution method for assessing the cytotoxic potential of a material's extracts.
1. Preparation of Material Extracts:
-
Prepare the THI-derived material and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) with a surface area to extraction medium volume ratio of 3 cm²/mL in a sterile, chemically inert container.
-
Use cell culture medium (e.g., MEM with 10% fetal bovine serum) as the extraction medium.
-
Incubate the material in the extraction medium at 37°C for 24 hours.
2. Cell Culture:
-
Seed L929 mouse fibroblast cells into a 96-well plate at a density that allows for sub-confluent growth after 24 hours.
3. Exposure:
-
Remove the culture medium from the cells and replace it with the prepared material extracts (100% concentration and serial dilutions).
-
Incubate the cells with the extracts for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
4. Assessment of Cytotoxicity:
-
After the incubation period, remove the extracts and add 50 µL of MTT solution (1 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT solution and add a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 650 nm).
-
Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay: Direct Contact Method (based on ASTM F756)
This protocol assesses the hemolytic potential of a material upon direct contact with blood.
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh human blood with an anticoagulant (e.g., citrate).
-
Centrifuge the blood to separate the RBCs.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a desired concentration.
2. Incubation:
-
Place the THI-derived material sample in a centrifuge tube.
-
Add the RBC suspension to the tube, ensuring the material is fully submerged.
-
Prepare a positive control (e.g., distilled water) and a negative control (e.g., PBS).
-
Incubate all tubes at 37°C for 3 hours with gentle agitation.
3. Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to determine the amount of released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
In Vivo Biocompatibility: Subcutaneous Implantation (based on ISO 10993-6)
This protocol provides a framework for assessing the local tissue response to an implanted material.
1. Material Preparation and Sterilization:
-
Prepare the THI-derived material in the desired form (e.g., scaffold, film).
-
Sterilize the material using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation) that does not alter its properties.
2. Animal Model and Implantation:
-
Select a suitable animal model (e.g., rat, rabbit).
-
Under anesthesia and aseptic conditions, make a small incision in the dorsal skin.
-
Create a subcutaneous pocket and implant the sterile material.
-
Suture the incision.
3. Post-operative Care and Observation:
-
Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site.
-
Euthanize the animals at predetermined time points (e.g., 1, 4, 12 weeks).
4. Histological Analysis:
-
Excise the implant and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to evaluate the cellular response, including the presence of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis, and tissue integration.
-
Use specific stains (e.g., Masson's trichrome for collagen) for more detailed analysis if required.
Visualizing Experimental Workflow and Biological Pathways
To further clarify the experimental processes and the biological rationale, the following diagrams are provided.
Caption: Experimental workflow for assessing and comparing the biocompatibility of biomaterials.
Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.
References
- 1. Evaluation of Porous (Poly(lactide- co-glycolide)- co-(ε-caprolactone)) Polyurethane for Use in Orthopedic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo biocompatibility and vascularization of biodegradable porous polyurethane scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo biocompatibility and biodegradation of a novel thin and mechanically stable collagen scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo biocompatibility evaluation of electrospun composite scaffolds by subcutaneous implantation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Weather-Resistant Coatings: The Role of Tris(6-isocyanatohexyl)isocyanurate
For Researchers, Scientists, and Drug Development Professionals
In the development of durable materials and formulations, the selection of appropriate coatings is paramount to ensure longevity and performance under harsh environmental conditions. This guide provides a comparative analysis of coatings formulated with Tris(6-isocyanatohexyl)isocyanurate, a trimer of hexamethylene diisocyanate (HDI), against other common aliphatic isocyanate alternatives. The objective is to offer a clear, data-driven comparison to aid in the selection of optimal weather-resistant coating systems. Aliphatic polyisocyanates are renowned for their superior weather resistance, including excellent gloss retention and resistance to yellowing, making them ideal for demanding exterior applications.[1][2]
Performance Benchmarking of Isocyanate Crosslinkers
The performance of polyurethane coatings is significantly influenced by the choice of the isocyanate crosslinker. This section benchmarks this compound (an HDI Trimer) against two common alternatives: HDI Biuret (B89757) and Isophorone Diisocyanate (IPDI) Trimer. The data presented is a synthesis of findings from various industry and academic studies.
Table 1: Accelerated Weathering Performance (QUV Testing - ASTM G154)
Accelerated weathering testing using QUV chambers simulates the damaging effects of sunlight and moisture. Key performance indicators are gloss retention and color change (ΔE).
| Crosslinker Type | Initial Gloss (60°) | Gloss Retention after 2000 hours (%) | Color Change (ΔE) after 2000 hours | Key Observations |
| This compound (HDI Trimer) | >90 GU | 85 - 90%[3] | Low | Superior gloss and color stability upon UV exposure.[3] |
| HDI Biuret | >90 GU | Good | Low | Exhibits excellent weather resistance, though may have slightly lower hardness compared to isocyanurate structures. |
| IPDI Trimer | >90 GU | Very Good | Low | The cycloaliphatic structure provides excellent hardness and chemical resistance, contributing to good weatherability.[4] Blending with HDI trimer can enhance drying speed and film hardness.[1] |
Note: The data presented is compiled from multiple sources and direct head-to-head comparative studies under identical conditions are limited. Performance can vary based on the complete coating formulation.
Table 2: Corrosion Resistance (Salt Spray Testing - ASTM B117)
Salt spray testing is an accelerated corrosion test used to evaluate the performance of coatings in high-salinity environments.
| Crosslinker Type | Scribe Creepage after 1000 hours (mm) | Blistering Rating (ASTM D714) | Key Observations |
| This compound (HDI Trimer) | 1 - 3 | No. 8 or better | Provides a dense crosslink network, offering good barrier protection against corrosive elements. |
| HDI Biuret | 2 - 4 | No. 8 or better | Good corrosion resistance suitable for many industrial applications. |
| IPDI Trimer | 1 - 2 | No. 8 or better | Excellent chemical resistance often translates to superior performance in corrosive environments.[4] |
Note: Specific quantitative results from salt spray tests are highly dependent on the full coating system (including primer and substrate preparation) and are not always publicly available in comparative studies. The values presented are typical ranges observed in high-performance polyurethane coatings.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are summaries of the standard test methods referenced in this guide.
QUV Accelerated Weathering Test (ASTM G154)
This test simulates the effects of sunlight and moisture on materials.
-
Apparatus: QUV accelerated weathering tester.
-
Light Source: UVA-340 fluorescent lamps are commonly used to simulate the short-wave UV portion of sunlight.[5]
-
Test Cycle: A typical cycle involves alternating periods of UV exposure and condensation.[6] For example, 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[6]
-
Evaluation: Samples are periodically evaluated for changes in gloss (measured at 60° or 20° according to ASTM D523), color (measured as ΔE using a spectrophotometer according to ASTM D2244), and any visible defects like cracking or chalking.[3]
Salt Spray (Fog) Test (ASTM B117)
This method provides a controlled corrosive environment to evaluate the resistance of coatings to salt-laden atmospheres.[7]
-
Apparatus: A closed salt spray cabinet.
-
Test Solution: A 5% solution of sodium chloride in water with a pH between 6.5 and 7.2.[8]
-
Procedure: Coated panels, often with a deliberate scribe to expose the substrate, are placed in the cabinet and exposed to a continuous salt fog at a constant temperature of 35°C.[8]
-
Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as blistering, rust creepage from the scribe, and overall surface degradation.[7] It's important to note that the correlation of ASTM B-117 results to real-world performance can be weak, and it is most effective for quality control and comparative screening.[7][9]
Mechanism of Weather Resistance and Logical Relationships
The superior weather resistance of coatings formulated with this compound is attributed to its stable chemical structure and the robust polyurethane network it forms.
Caption: Contribution of Isocyanurate Structure to Coating Performance.
References
- 1. specialchem.com [specialchem.com]
- 2. nwpipe.com [nwpipe.com]
- 3. datahorizzonresearch.com [datahorizzonresearch.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
- 7. ASTM B-117 Salt Spray Test vs. Real-World Correlation [heresite.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Comparative study of the adhesion properties of Tris(6-isocyanatohexyl)isocyanurate-based adhesives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adhesion properties of Tris(6-isocyanatohexyl)isocyanurate-based adhesives against two common alternatives: epoxy and acrylate (B77674) adhesives. This compound, an aliphatic polyisocyanate based on a hexamethylene diisocyanate (HDI) trimer, is a key component in high-performance polyurethane adhesive systems.[1] This guide will delve into their performance characteristics, supported by experimental data, to aid in the selection of the most suitable adhesive for specific research and development applications.
Executive Summary
This compound-based adhesives, often referred to as isocyanurate or polyurethane (PU) adhesives in this guide, offer a unique combination of flexibility, durability, and good adhesion to a variety of substrates.[2] In comparison to epoxy adhesives, they generally exhibit superior flexibility and peel strength, making them ideal for applications involving dynamic loads or dissimilar materials with different coefficients of thermal expansion.[2][3] However, epoxy adhesives typically provide higher lap shear strength and superior performance at elevated temperatures.[2][4] Acrylic adhesives, on the other hand, are known for their fast cure speeds and good adhesion to a wide range of substrates with minimal surface preparation, though they may have lower temperature and chemical resistance compared to epoxies.[4][5]
Adhesion Performance: A Quantitative Comparison
The following tables summarize the typical adhesion properties of this compound-based adhesives in comparison to two-part epoxy and structural acrylic adhesives. The data presented is a synthesis of values reported in various studies and should be considered as a general guide. Actual performance will vary depending on the specific formulation, substrate, surface preparation, and curing conditions.
Table 1: Lap Shear Strength Comparison on Metal Substrates
| Adhesive Type | Substrate | Lap Shear Strength (MPa) | Key Characteristics |
| Isocyanurate-based (Polyurethane) | Steel | 7 - 10 MPa | Flexible bond, good impact resistance.[6] |
| Aluminum | 7 - 10 MPa | Good for bonding dissimilar materials. | |
| Two-Part Epoxy | Steel | 12 - 25 MPa | High strength, rigid bond, good high-temperature and chemical resistance.[6][7] |
| Aluminum | 12 - 25 MPa | Requires thorough surface preparation for optimal performance.[4] | |
| Structural Acrylic | Steel | 10 - 22 MPa | Fast curing, minimal surface preparation needed.[6] |
| Aluminum | 10 - 22 MPa | Good adhesion to a wide variety of substrates, including some plastics.[4] |
Table 2: Peel Strength Comparison
| Adhesive Type | Substrate | Peel Strength (N/mm) | Key Characteristics |
| Isocyanurate-based (Polyurethane) | Flexible Substrate on Aluminum | 3.28 - 4.56 N/mm | Excellent flexibility and resistance to delamination under peeling forces.[8] |
| Two-Part Epoxy | Flexible Substrate on Steel | Lower than Isocyanurates | Generally more brittle, leading to lower peel strength.[2] |
| Structural Acrylic | Flexible Substrate on Plastic | Generally good | Tough formulations can exhibit good peel strength.[4] |
Table 3: Tack Properties Comparison
| Adhesive Type | Tack Characteristics | Typical Test Method |
| Isocyanurate-based (Polyurethane) | Varies from low to high depending on formulation; can be formulated as pressure-sensitive adhesives (PSAs).[9][10] | Probe Tack (ASTM D2979)[11] |
| Two-Part Epoxy | Generally low to no initial tack. | Not typically measured for structural epoxies. |
| Structural Acrylic | Good initial tack, allowing for rapid assembly. | Probe Tack (ASTM D2979)[11] |
Adhesion Mechanism
The adhesion of this compound-based adhesives to substrates, particularly metals, involves a combination of chemical and physical interactions. The highly reactive isocyanate (-NCO) groups can form strong covalent bonds with active hydrogen atoms present on the substrate surface, such as hydroxyl (-OH) groups on metal oxides.[1] This chemical bonding contributes significantly to the high adhesion strength and durability of these adhesives. Additionally, physical interactions such as van der Waals forces and mechanical interlocking with the surface topography play a role in the overall adhesion.
Figure 1. Simplified diagram of the chemical adhesion mechanism of isocyanurate adhesives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lap Shear Strength Test (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.[6]
1. Specimen Preparation:
- Substrates: Typically, metal strips of defined dimensions (e.g., 101.6 mm x 25.4 mm x 1.62 mm for aluminum).[7][12]
- Surface Preparation: The bonding surfaces of the metal strips are cleaned and prepared to ensure optimal adhesion. This may involve solvent wiping, abrading (e.g., with sandpaper or grit blasting), and/or chemical etching.[12][13]
- Adhesive Application: The adhesive is applied to a defined area on one of the substrates.
- Assembly: The second substrate is overlapped with the first to create a bonded area of a specified size (e.g., 12.7 mm x 25.4 mm).[7]
- Curing: The assembled specimen is cured according to the adhesive manufacturer's recommendations, which specify the curing time and temperature.[14]
2. Testing Procedure:
- The cured specimen is mounted in the grips of a universal testing machine.
- A tensile load is applied to the specimen at a constant rate (e.g., 1.3 mm/min) until the bond fails.[7]
- The maximum load sustained by the joint before failure is recorded.
3. Calculation:
- The lap shear strength is calculated by dividing the maximum load by the bonded area and is typically expressed in megapascals (MPa).[6]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Prepare Metal Substrates\n(Clean, Abrade)"];
apply [label="Apply Adhesive to\nDefined Area"];
assemble [label="Assemble Lap Shear Joint"];
cure [label="Cure Adhesive"];
mount [label="Mount Specimen in\nUniversal Testing Machine"];
load [label="Apply Tensile Load\nat Constant Rate"];
record [label="Record Maximum Load\nat Failure"];
calculate [label="Calculate Lap Shear Strength\n(Load / Area)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> apply;
apply -> assemble;
assemble -> cure;
cure -> mount;
mount -> load;
load -> record;
record -> calculate;
calculate -> end;
}
Figure 2. Experimental workflow for the Lap Shear Strength Test (ASTM D1002).
Peel Adhesion Test (ASTM D3330)
This test method covers the measurement of the peel adhesion of pressure-sensitive and other flexible adhesives.
1. Specimen Preparation:
- A strip of the adhesive-coated flexible material of a specified width (e.g., 25 mm) is applied to a rigid substrate (e.g., a stainless steel panel).
- A roller is used to apply a standard pressure to ensure intimate contact between the adhesive and the substrate.
2. Testing Procedure:
- The free end of the flexible strip is folded back at a 180° angle.
- The substrate is clamped in the lower jaw of a tensile testing machine, and the free end of the flexible strip is clamped in the upper jaw.
- The upper jaw is moved upward at a constant speed (e.g., 300 mm/min), peeling the flexible strip from the rigid substrate.
- The force required to peel the strip is recorded as a function of displacement.
3. Calculation:
- The peel strength is the average force required to peel the adhesive strip, normalized by the width of the strip, and is typically expressed in Newtons per millimeter (N/mm) or Newtons per 25 mm.[15]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
apply [label="Apply Adhesive Strip\nto Rigid Substrate"];
roll [label="Apply Standard Pressure\nwith Roller"];
fold [label="Fold Free End of Strip\nback at 180°"];
clamp [label="Clamp Substrate and Strip\nin Tensile Tester"];
peel [label="Peel Strip at\nConstant Speed"];
record [label="Record Peeling Force"];
calculate [label="Calculate Peel Strength\n(Force / Width)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> apply;
apply -> roll;
roll -> fold;
fold -> clamp;
clamp -> peel;
peel -> record;
record -> calculate;
calculate -> end;
}
Figure 3. Experimental workflow for the 180° Peel Adhesion Test (ASTM D3330).
Probe Tack Test (ASTM D2979)
This test method provides a quantitative measure of the pressure-sensitive tack of an adhesive.[11]
1. Specimen Preparation:
- The adhesive is prepared as a film on a suitable backing.
- The test probe, a flat-ended cylindrical probe of a specified diameter, is cleaned.
2. Testing Procedure:
- The probe is brought into contact with the adhesive surface at a controlled speed and under a specified compressive force for a defined dwell time.[16]
- The probe is then withdrawn from the adhesive at a constant speed.
- The maximum force required to separate the probe from the adhesive is measured.[16]
3. Measurement:
- The tack value is reported as the maximum force of separation.[16]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prepare [label="Prepare Adhesive Film\nand Clean Probe"];
contact [label="Bring Probe into Contact\nwith Adhesive"];
dwell [label="Apply Defined Pressure\nfor a Set Dwell Time"];
withdraw [label="Withdraw Probe at\nConstant Speed"];
measure [label="Measure Maximum\nSeparation Force (Tack)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare;
prepare -> contact;
contact -> dwell;
dwell -> withdraw;
withdraw -> measure;
measure -> end;
}
Figure 4. Experimental workflow for the Probe Tack Test (ASTM D2979).
Conclusion
This compound-based adhesives offer a versatile solution for a wide range of bonding applications, particularly where flexibility, impact resistance, and durable adhesion are required. While epoxy adhesives may provide higher ultimate strength in shear, the superior peel strength and flexibility of isocyanurate-based systems make them a better choice for joining dissimilar materials or components subjected to dynamic stresses. Acrylic adhesives provide a compelling alternative when rapid curing and minimal surface preparation are primary considerations. The selection of the optimal adhesive will ultimately depend on the specific requirements of the application, including the substrates to be bonded, the service environment, and the manufacturing process. This guide provides the foundational data and experimental context to make an informed decision.
References
- 1. 1,3,5-Tris(6-isocyanatohexyl)biuret | 4035-89-6 | Benchchem [benchchem.com]
- 2. forgeway.com [forgeway.com]
- 3. Experimental Study on the Effect of Bonding Area Dimensions on the Mechanical Behavior of Composite Single-Lap Joint with Epoxy and Polyurethane Adhesives [mdpi.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Epoxy vs. Acrylic Adhesives: A Manufacturer's Guide to Choosing the Right Structural Bond - INCURE INC. [incurelab.com]
- 6. Comparison of Tensile Shear Strength of Adhesivesï½Curing Methods to Maximize Bond Strengthï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. store.astm.org [store.astm.org]
- 12. industry.sika.com [industry.sika.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. industrialphysics.com [industrialphysics.com]
Safety Operating Guide
Proper Disposal of Tris(6-isocyanatohexyl)isocyanurate: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational intelligence, this document outlines the proper disposal procedures for Tris(6-isocyanatohexyl)isocyanurate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. As a skin and respiratory sensitizer (B1316253) that is harmful if inhaled, strict adherence to safety protocols is paramount.[1][2][3][4] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable cartridge for organic vapors and particulates.[5] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
Key Safety Information:
| Hazard Statement | Description |
| H317 | May cause an allergic skin reaction.[1][2][3][4] |
| H332 | Harmful if inhaled.[1][2][3][4] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |
| H335 | May cause respiratory irritation.[1][2][3][4] |
Spill and Waste Management Procedures
In the event of a spill, or for the disposal of residual product, the following procedures should be followed. These protocols are designed to neutralize the reactive isocyanate groups, rendering the waste less hazardous.
For Minor Spills (Small Quantities):
-
Ventilation and Evacuation: Immediately ensure the area is well-ventilated and evacuate all non-essential personnel.[5]
-
Absorption: Cover the spill with an inert absorbent material such as dry sand, sawdust, or a commercial sorbent.[5] Do not use water, as it can react with the isocyanate to produce carbon dioxide gas, leading to pressure buildup in sealed containers.[5]
-
Collection: Carefully shovel the absorbed material into an open-top container. Crucially, do not seal this container tightly. [5] The reaction with ambient moisture can generate gas, which could cause a sealed container to rupture.[5]
-
Decontamination: Prepare a decontamination solution to neutralize the residual isocyanate. Two effective formulations are:
-
Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and 89.8-94.8% water.[5]
-
Formula 2: 3-8% concentrated ammonia (B1221849) solution, 0.2% liquid detergent, and 91.8-96.8% water. If using the ammonia-based solution, ensure enhanced ventilation due to the vapor.[5]
-
-
Application: Apply the decontamination solution to the spill area and allow it to react for at least 10 minutes.
-
Final Cleaning: Mop up the decontamination solution and dispose of it, along with the absorbed spill material, as hazardous waste.
For Major Spills (Large Quantities):
-
Emergency Contacts: For large spills, immediately contact your institution's environmental health and safety office and, if necessary, CHEMTREC for emergency guidance.[5]
-
Containment: Dike the spill to prevent it from entering water systems or drains.[5]
-
Transfer: If possible, pump the spilled material into a labeled, open-top container for disposal. Again, do not seal the container.[5]
-
Professional Disposal: For large quantities, it is highly recommended to contact a licensed hazardous waste disposal contractor for neutralization and proper disposal.[5]
Quantitative Toxicity Data
The following table summarizes key toxicity values for this compound, highlighting the importance of minimizing exposure.
| Parameter | Value | Reference |
| Inhalation Acute Reference Concentration (RfCa) | 0.0045 mg/m³ | CALEPA[1] |
| Inhalation Chronic Reference Concentration (RfC) | 0.0004 mg/m³ | CALEPA[1] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details a general method for neutralizing small quantities of this compound waste in a laboratory setting prior to collection by a hazardous waste contractor.
Materials:
-
This compound waste
-
Decontamination Solution (Formula 1 or 2 as described above)
-
Open-top, labeled waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Stirring rod
-
Personal Protective Equipment (gloves, goggles, respirator)
-
Chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the open-top waste container in a secondary containment bin.
-
Addition of Absorbent: Add a layer of inert absorbent material to the bottom of the waste container.
-
Waste Transfer: Carefully transfer the this compound waste into the container. If it is a solid, it can be added directly. If it is a solution, it should be added slowly to the absorbent material.
-
Neutralization: Slowly add the decontamination solution to the waste container. A general rule of thumb is to use a 10:1 ratio of decontamination solution to isocyanate waste by volume, but this may need to be adjusted based on the concentration of the waste.
-
Mixing: Gently stir the mixture with a stirring rod to ensure thorough contact between the waste and the neutralization solution. Be mindful of any potential gas evolution.
-
Reaction Time: Allow the mixture to stand in the fume hood for at least 24 hours to ensure the neutralization reaction is complete. The container must remain open during this time.
-
Final Disposal: After the reaction period, the container should be loosely covered (to prevent spills but allow for gas to escape) and stored in a designated hazardous waste accumulation area. Arrange for pickup by a licensed hazardous waste disposal contractor.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. skcltd.com [skcltd.com]
- 2. isca.me [isca.me]
- 3. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of total aliphatic isocyanates on skin and surfaces using the map reagent [stacks.cdc.gov]
- 5. fsi.co [fsi.co]
- 6. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
